Bromerguride
Description
Properties
CAS No. |
83455-48-5 |
|---|---|
Molecular Formula |
C20H25BrN4O |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |
InChI |
InChI=1S/C20H25BrN4O/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12/h6-9,12,17,23H,4-5,10-11H2,1-3H3,(H,22,26)/t12-,17+/m0/s1 |
InChI Key |
SBHNNNRQZGYOAU-YVEFUNNKSA-N |
Isomeric SMILES |
CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |
Canonical SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |
Appearance |
Solid powder |
Other CAS No. |
83455-48-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-bromolisuride bromerguride bromolisuride bromuride |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the CNS Mechanism of Action of Bromerguride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromerguride is a synthetic ergoline derivative that exhibits a complex pharmacological profile within the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its interactions with key neurotransmitter receptor systems. Through a detailed examination of its receptor binding affinities, functional activities, and downstream signaling pathways, this document elucidates the molecular basis for this compound's pharmacological effects. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its complex CNS pharmacology.
Introduction
This compound, a brominated derivative of terguride, has garnered interest for its unique interactions with dopamine and serotonin receptor systems. Unlike its precursor, terguride, which displays partial agonist activity at dopamine D2 receptors with relatively high intrinsic activity, this compound exhibits a distinct profile that suggests potential therapeutic applications in neuropsychiatric disorders.[1] This guide will delve into the core aspects of this compound's mechanism of action, providing the detailed technical information necessary for researchers and drug development professionals.
Receptor Binding Profile
This compound's activity in the CNS is primarily dictated by its binding affinity for a range of neurotransmitter receptors. Its profile is characterized by a high affinity for dopamine D2 and serotonin 5-HT2A receptors.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2L | [3H]Spiperone | CHO-K1 cells | 1.8 | (Jantschak et al., 2013) |
| Serotonin 5-HT2A | [3H]Ketanserin | Porcine brain | 0.89 | (Jantschak et al., 2013) |
| Adrenergic α2C | [3H]Rauwolscine | Porcine brain | 1.2 | (Jantschak et al., 2013) |
Functional Activity at Key CNS Receptors
Beyond simple binding, the functional consequence of this compound's interaction with its target receptors is crucial to understanding its pharmacological effects. This compound acts as a partial agonist at the dopamine D2 receptor and a potent antagonist at the serotonin 5-HT2A receptor.
Dopamine D2 Receptor Partial Agonism
Partial agonists for the D2 receptor are compounds that bind to the receptor and elicit a response that is lower than that of the endogenous agonist, dopamine.[2] This modulatory activity is a key feature of some atypical antipsychotic drugs. In states of high dopaminergic activity, partial agonists can act as functional antagonists, whereas in states of low dopamine, they can provide a basal level of receptor stimulation.[2]
Table 2: Functional Activity of this compound at Dopamine D2S Receptors
| Assay | Parameter | This compound | Terguride | Aripiprazole | Reference |
| [35S]GTPγS Binding | Intrinsic Activity (%) | 25 | 50 | 0 | (Jantschak et al., 2013) |
| cAMP Accumulation | Intrinsic Activity (%) | 20 | 40 | 20 | (Jantschak et al., 2013) |
| EC50 (nM) | 3.7 | 1.6 | 18 | (Jantschak et al., 2013) |
Serotonin 5-HT2A Receptor Antagonism
Antagonism of the 5-HT2A receptor is another hallmark of many atypical antipsychotic medications.[1] This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects. This compound demonstrates potent antagonism at this receptor.
Signaling Pathways
The functional activities of this compound at D2 and 5-HT2A receptors translate into the modulation of specific intracellular signaling cascades.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As a partial agonist, this compound induces a submaximal conformational change in the D2 receptor, leading to a limited activation of Gi/o proteins. This results in a moderate inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G proteins. Antagonism by this compound blocks the binding of endogenous serotonin, thereby preventing the activation of the Gq/11 pathway. This blockade inhibits the phospholipase C (PLC) signaling cascade, which would normally lead to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the affinity of this compound for dopamine D2L, serotonin 5-HT2A, and adrenergic α2C receptors.
-
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human dopamine D2L receptor.
-
Porcine brain membranes for 5-HT2A and α2C receptor binding.
-
Radioligands: [3H]Spiperone (for D2L), [3H]Ketanserin (for 5-HT2A), [3H]Rauwolscine (for α2C).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, and 1 mM EDTA).
-
Non-specific binding competitors (e.g., haloperidol for D2, ketanserin for 5-HT2A, yohimbine for α2C).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell or brain membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a competitor (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest.
-
Objective: To determine the intrinsic agonist activity of this compound at the dopamine D2S receptor.
-
Materials:
-
Membranes from CHO-K1 cells expressing the human D2S receptor.
-
[35S]GTPγS.
-
GDP.
-
This compound and a full agonist (e.g., quinpirole).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT).
-
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound or the full agonist in the assay buffer containing GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Express the data as a percentage of the maximal stimulation induced by the full agonist to determine the intrinsic activity.
-
cAMP Accumulation Assay
This assay measures the functional consequence of activating or inhibiting adenylyl cyclase.
-
Objective: To determine the effect of this compound on cAMP levels mediated by the dopamine D2S receptor.
-
Materials:
-
Intact CHO-K1 cells expressing the human D2S receptor.
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., HTRF-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF.
-
The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is a measure of its agonist activity at the Gi/o-coupled D2 receptor.
-
Conclusion
This compound exhibits a dual mechanism of action in the CNS, characterized by partial agonism at dopamine D2 receptors and potent antagonism at serotonin 5-HT2A receptors. This pharmacological profile is reminiscent of several atypical antipsychotic drugs, suggesting its potential therapeutic utility in disorders with dysregulated dopaminergic and serotonergic neurotransmission. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of this compound and related compounds. The intricate interplay of its effects on these two key receptor systems warrants further investigation to fully elucidate its therapeutic potential and clinical implications.
References
The Partial Agonist Profile of Bromerguride at the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacology of bromerguride as a partial agonist at the dopamine D2 receptor (D2R). It provides a detailed overview of its binding and functional characteristics, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of dopaminergic signaling and the development of novel therapeutics.
Core Concepts: Dopamine D2 Receptor Partial Agonism
Dopamine D2 receptor partial agonists represent a sophisticated class of ligands that exhibit a dualistic behavior. Unlike full agonists, which elicit a maximal receptor response, or antagonists, which block the receptor, partial agonists produce a submaximal response. The level of this response, known as intrinsic activity, is a key characteristic of a partial agonist. In environments of low endogenous dopamine, a partial agonist will act as an agonist, stimulating the D2 receptor. Conversely, in the presence of high dopamine concentrations, it will compete with the endogenous full agonist, thereby acting as a functional antagonist. This modulatory effect is a cornerstone of the therapeutic strategy for conditions like schizophrenia, where dopamine dysregulation is a key pathological feature.
Quantitative Data Summary
Table 1: this compound Binding Affinity at the Dopamine D2 Receptor
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| 2-Bromoterguride | Human D2S | [3H]Spiperone | Data not available | Jantschak et al., 2013 |
| Terguride | Human D2S | [3H]Spiperone | Data not available | Jantschak et al., 2013 |
| Aripiprazole | Human D2S | [3H]Spiperone | Data not available | Jantschak et al., 2013 |
Note: While specific Ki values from the primary comparative study are not available, related literature suggests that ergoline derivatives like this compound typically exhibit high affinity for the D2 receptor, with Ki values in the low nanomolar range.
Table 2: this compound Functional Activity at the Dopamine D2 Receptor (G-Protein Signaling)
| Compound | Assay | Receptor | Parameter | Value | Reference |
| 2-Bromoterguride | [35S]GTPγS Binding | Human D2S | Intrinsic Activity | ~50% of Terguride | Jantschak et al., 2013[1] |
| 2-Bromoterguride | cAMP Accumulation | Human D2S | Intrinsic Activity | ~50% of Terguride | Jantschak et al., 2013[1] |
| 2-Bromoterguride | cAMP Accumulation | Human D2S | Efficacy | Similar to Aripiprazole | Jantschak et al., 2013[1] |
| 2-Bromoterguride | cAMP Accumulation | Human D2S | EC50 (nM) | Data not available | Jantschak et al., 2013 |
| Terguride | [35S]GTPγS Binding | Human D2S | Intrinsic Activity | High | Jantschak et al., 2013[1] |
| Aripiprazole | [35S]GTPγS Binding | Human D2S | Intrinsic Activity | Lacked agonist activity in this assay | Jantschak et al., 2013[1] |
Table 3: this compound Functional Activity at the Dopamine D2 Receptor (β-Arrestin Signaling)
| Compound | Assay | Receptor | Parameter | Value | Reference |
| This compound | β-Arrestin Recruitment | Human D2 | EC50 (nM) | Data not available | - |
| This compound | β-Arrestin Recruitment | Human D2 | Emax (%) | Data not available | - |
Note: There is a lack of publicly available data specifically characterizing this compound's effect on β-arrestin recruitment to the D2 receptor.
Signaling Pathways
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, primarily signals through two distinct pathways upon activation: the canonical G protein-dependent pathway and the non-canonical β-arrestin-dependent pathway. Partial agonists like this compound can differentially modulate these pathways, a phenomenon known as functional selectivity or biased agonism.
G Protein-Dependent Signaling Pathway
Activation of the D2 receptor by an agonist, including partial agonists, leads to the coupling of inhibitory G proteins (Gαi/o). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the modulatory effects of dopaminergic drugs.
β-Arrestin-Dependent Signaling Pathway
Following agonist binding and G protein activation, the D2 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin acts as a scaffold protein, initiating a wave of G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
Experimental Protocols
The characterization of this compound's partial agonism at the D2 receptor relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments cited in the literature.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a high-affinity D2 receptor radioligand (e.g., [3H]spiperone) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known D2 antagonist, e.g., haloperidol).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound in modulating Gi/o-mediated signaling.
Methodology:
-
Cell Culture and Seeding:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Seed the cells into 96-well or 384-well microplates and grow to near confluency.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To stimulate adenylyl cyclase and establish a detectable baseline of cAMP, add a fixed concentration of forskolin.
-
Add increasing concentrations of this compound to the wells.
-
Include control wells with forskolin alone (100% cAMP production) and a known D2 agonist (e.g., quinpirole) as a positive control.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each well based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy, or intrinsic activity) values.
-
β-Arrestin Recruitment Assay (BRET)
Objective: To quantify the ability of this compound to promote the interaction between the dopamine D2 receptor and β-arrestin.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells.
-
Co-transfect the cells with plasmids encoding for the D2 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
-
Assay Procedure:
-
Seed the transfected cells into a white, clear-bottom 96-well microplate.
-
Allow the cells to adhere and express the fusion proteins (typically 24-48 hours).
-
Wash the cells with assay buffer.
-
Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the baseline bioluminescence and fluorescence.
-
Add increasing concentrations of this compound to the wells.
-
Include a positive control (a known D2 agonist that strongly recruits β-arrestin) and a vehicle control.
-
-
BRET Signal Detection:
-
Measure the light emission at two wavelengths simultaneously using a microplate reader equipped for BRET: one for the donor (Rluc) and one for the acceptor (YFP).
-
The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.
-
-
Data Analysis:
-
Subtract the background BRET ratio (from cells expressing only the donor) from the BRET ratio of the co-transfected cells.
-
Plot the change in the BRET ratio as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.
-
Conclusion
This compound presents a compelling profile as a dopamine D2 receptor partial agonist. The available data suggests an intrinsic activity that is lower than that of the first-generation partial agonist terguride, and comparable to the established therapeutic agent aripiprazole in its ability to modulate G-protein signaling. This positions this compound as a compound of significant interest for the development of novel antipsychotics with a potentially favorable side-effect profile.
A critical gap in the current understanding of this compound's pharmacology is the lack of comprehensive quantitative data, particularly regarding its binding affinity (Ki) and its functional activity in β-arrestin recruitment assays (EC50 and Emax). Further investigation into these parameters is essential to fully elucidate its potential for biased agonism and to build a complete structure-activity relationship. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations and advancing our knowledge of this promising compound. Such data will be invaluable for the rational design and development of next-generation therapeutics targeting the dopamine D2 receptor.
References
A Technical Guide to the Serotonin 5-HT2A Receptor Antagonism of Bromerguride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the antagonism of the serotonin 5-HT2A receptor, with a focus on the ergoline derivative, Bromerguride. While this compound is primarily characterized as a dopamine D2 receptor antagonist, its structural class and the pharmacological profile of related compounds suggest a potential interaction with the 5-HT2A receptor. This document outlines the canonical signaling pathway of the 5-HT2A receptor, details standard experimental protocols for characterizing receptor antagonism, and presents quantitative data for well-established 5-HT2A antagonists to serve as a comparative benchmark. Due to a lack of publicly available quantitative data for this compound's direct interaction with the 5-HT2A receptor, this guide emphasizes the established methodologies for such characterization and provides a framework for its potential evaluation.
Introduction: The Serotonin 5-HT2A Receptor
The 5-hydroxytryptamine 2A (5-HT2A) receptor is a G-protein coupled receptor (GPCR) belonging to the serotonin receptor family. It is predominantly coupled to the Gq/11 signaling pathway and is a key player in a multitude of physiological and pathological processes within the central nervous system.[1] Activation of the 5-HT2A receptor by its endogenous ligand, serotonin, initiates a cascade of intracellular events, primarily leading to an increase in intracellular calcium.[2] This receptor is a significant target for therapeutic intervention in a range of neuropsychiatric disorders. Blockade of the 5-HT2A receptor is a key mechanism of action for many atypical antipsychotic medications used in the treatment of schizophrenia and bipolar disorder.
This compound, an ergoline derivative, is primarily known for its dopamine D2 receptor antagonistic properties. However, its structural similarity to other ergolines with known 5-HT2A activity, and the fact that its dihydro-derivative, 2-bromoterguride, exhibits high affinity for 5-HT2A receptors, suggests that this compound's pharmacological profile may include interaction with this serotonin receptor subtype.[3][4] This guide will delve into the methodologies required to characterize such an interaction.
The 5-HT2A Receptor Signaling Pathway
The canonical signaling pathway for the 5-HT2A receptor is initiated by agonist binding, which induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.
Figure 1: 5-HT2A Receptor Gq Signaling Pathway
Quantitative Assessment of 5-HT2A Receptor Antagonism
The antagonistic properties of a compound at the 5-HT2A receptor are quantified through various in vitro assays. These assays determine the binding affinity of the antagonist to the receptor and its functional potency in inhibiting agonist-induced responses.
Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand (antagonist) and its receptor. It is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 1: Binding Affinities (Ki) of Selected Antagonists at the Human 5-HT2A Receptor
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference(s) |
| This compound | - | - | Data not available | - |
| Ketanserin | [³H]Ketanserin | HEK293 cells | 0.35 - 0.77 | [5] |
| Pimavanserin | [³H]Ketanserin | NIH-3T3 cells | 0.087 | |
| M100907 (Volinanserin) | [³H]MDL 100907 | Rat brain | ~0.3 |
Functional Antagonism
Functional antagonism measures the ability of a compound to block the biological response elicited by an agonist. This is typically assessed through cell-based functional assays, and the potency is expressed as the half-maximal inhibitory concentration (IC50) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Similar to binding affinity, specific functional antagonism data for this compound at the 5-HT2A receptor is not widely published. Table 2 provides functional antagonism data for the comparator compounds.
Table 2: Functional Antagonism of Selected Antagonists at the Human 5-HT2A Receptor
| Compound | Functional Assay | Agonist | IC50 (nM) / pA2 | Reference(s) |
| This compound | - | - | Data not available | - |
| Ketanserin | Calcium Mobilization | Serotonin | pA2 = 9.19 | |
| Pimavanserin | R-SAT | - | pIC50 = 8.7 | |
| M100907 (Volinanserin) | ERK1/2 Phosphorylation | Serotonin | IC50 = 2.3 |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of a compound's activity at the 5-HT2A receptor. The following sections describe standard protocols for radioligand binding and functional assays.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the 5-HT2A receptor.
Figure 2: General workflow for a 5-HT2A antagonist radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human 5-HT2A receptor, or from brain tissue known to have high 5-HT2A receptor density (e.g., rat frontal cortex).
-
Radioligand: A selective 5-HT2A receptor antagonist radioligand, such as [³H]Ketanserin.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Ketanserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/B filters) and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Assay buffer.
-
Test compound at various concentrations (typically in a logarithmic series).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a 5-HT2A receptor agonist.
Materials:
-
Cells: A cell line (e.g., HEK293, CHO) stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM, Calcium-5.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound.
-
Agonist: Serotonin (5-HT) or another 5-HT2A agonist.
-
Positive Control Antagonist: A known 5-HT2A antagonist (e.g., Ketanserin).
-
Fluorescence Plate Reader: Equipped with injectors for compound addition.
Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye, prepared in assay buffer, to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then add the test compound (this compound) at various concentrations. Incubate for a period to allow the antagonist to bind to the receptors (e.g., 15-30 minutes).
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Inject the 5-HT2A agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of the antagonist (0% inhibition) and in the presence of a saturating concentration of the positive control antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the test compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a direct downstream product of Gq signaling, in response to agonist stimulation. Antagonists will inhibit this accumulation.
Materials:
-
Cells: A cell line (e.g., HEK293, CHO) stably expressing the human 5-HT2A receptor.
-
Labeling Medium: Culture medium containing [³H]-myo-inositol.
-
Stimulation Buffer: Typically a buffer containing LiCl to inhibit the breakdown of inositol monophosphate.
-
Test Compound: this compound.
-
Agonist: Serotonin (5-HT).
-
Ion-exchange Chromatography Columns: For separating the inositol phosphates.
-
Scintillation Counter.
Procedure:
-
Cell Labeling: Culture cells in labeling medium for 24-48 hours to allow for the incorporation of [³H]-myo-inositol into cellular phosphoinositides.
-
Compound Pre-incubation: Wash the cells and pre-incubate with the test compound (this compound) in stimulation buffer for a defined period.
-
Agonist Stimulation: Add the 5-HT2A agonist and incubate for a further period (e.g., 30-60 minutes) to allow for the accumulation of inositol phosphates.
-
Extraction: Stop the reaction by adding an acid (e.g., perchloric acid) and extract the soluble inositol phosphates.
-
Separation: Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis:
-
Normalize the data to the agonist-stimulated response in the absence of the antagonist.
-
Plot the normalized response against the logarithm of the test compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Logical Framework for 5-HT2A Antagonism
The action of an antagonist at the 5-HT2A receptor can be visualized as a competitive interaction at the receptor binding site, preventing the agonist from binding and initiating the downstream signaling cascade.
Figure 3: Logical relationship of a competitive antagonist at the 5-HT2A receptor.
Conclusion
While this compound's primary pharmacological classification is a dopamine D2 antagonist, its ergoline structure warrants investigation into its potential effects at other monoamine receptors, including the 5-HT2A receptor. This technical guide has provided a comprehensive overview of the established methodologies for characterizing 5-HT2A receptor antagonism. The detailed experimental protocols for radioligand binding, calcium mobilization, and inositol phosphate accumulation assays offer a clear roadmap for researchers to determine the binding affinity and functional potency of this compound or any other test compound at this important therapeutic target. The included quantitative data for well-known 5-HT2A antagonists serves as a valuable benchmark for such studies. Future research is required to definitively elucidate the interaction of this compound with the 5-HT2A receptor and to understand its potential contribution to the compound's overall pharmacological profile.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 3. Effects of 2-bromoterguride, a dopamine D2 receptor partial agonist, on cognitive dysfunction and social aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of 2-bromoterguride at human dopamine D2, porcine serotonin 5-hydroxytryptamine 2A, and α2C-adrenergic receptors, and its antipsychotic-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Pharmacological Profile of Bromerguride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromerguride, also known as 2-bromolisuride, is an ergoline derivative that has been investigated for its antipsychotic properties. It is structurally related to the dopamine agonist lisuride, but the substitution of a bromine atom at the 2-position reverses its pharmacodynamic profile, conferring dopamine antagonist characteristics.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding affinity, functional activity, and associated signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Receptor Binding Affinity
The affinity of this compound for various neurotransmitter receptors is a key determinant of its pharmacological effects. While comprehensive binding data for this compound is limited in publicly available literature, the profile can be inferred from its classification as a dopamine antagonist and data on the parent compound, lisuride.
Table 1: Receptor Binding Affinity (Ki) of Lisuride
| Receptor Family | Receptor Subtype | Ki (nM) | Reference Compound |
| Dopamine | D1 | 56.7 | Lisuride |
| D2 | 0.95 | Lisuride | |
| D3 | 1.08 | Lisuride | |
| Serotonin | 5-HT1A | 1.3 | Lisuride |
| 5-HT2A | 2.5 | Lisuride | |
| 5-HT2C | 6.3 | Lisuride |
Note: This data is for the parent compound lisuride and serves as an estimation for the relative affinities of this compound, which is established as a dopamine antagonist.[2]
Functional Activity
This compound acts as an antagonist at dopamine D2 receptors, which is the primary mechanism underlying its antipsychotic potential. This contrasts with its parent compound, lisuride, which is a dopamine D2 receptor agonist. The antagonistic activity of this compound at D2 receptors leads to a reduction in dopaminergic neurotransmission.
Furthermore, studies suggest that this compound possesses serotonergic properties. It has been described as having serotonin agonistic effects, which may contribute to its atypical antipsychotic profile by modulating serotonergic pathways that are also implicated in the pathophysiology of schizophrenia.[3]
Table 2: Functional Activity of this compound
| Receptor | Functional Effect | Second Messenger System |
| Dopamine D2 | Antagonist | Inhibition of cAMP decrease |
| Serotonin | Agonist | Modulation of various pathways |
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with specific G protein-coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.
Dopamine D2 Receptor Signaling
As an antagonist at the D2 receptor, which is a Gi/o-coupled GPCR, this compound blocks the inhibitory effect of dopamine on adenylyl cyclase. This prevents the dopamine-induced decrease in cyclic AMP (cAMP) levels. The blockade of D2 receptor signaling is a cornerstone of the therapeutic action of many antipsychotic drugs.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, typically through a Gs or Gi-coupled receptor.
Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors) are cultured to an appropriate density in 96-well plates.
-
Assay Setup: The cell culture medium is replaced with an assay buffer. The cells are then treated with varying concentrations of the antagonist (this compound).
-
Stimulation: After a pre-incubation period with the antagonist, the cells are stimulated with a fixed concentration of an agonist (e.g., dopamine) and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lysis and Detection: The cells are lysed to release intracellular cAMP. The amount of cAMP is then quantified using a commercially available kit, often based on competitive immunoassay or a reporter gene system.
-
Data Analysis: The results are plotted as a dose-response curve, and the IC50 value for the antagonist is determined.
Conclusion
This compound is a dopamine D2 receptor antagonist with additional serotonergic properties, positioning it as a compound with potential atypical antipsychotic effects. Its pharmacological profile, characterized by blockade of D2 receptor-mediated signaling, suggests efficacy in treating the positive symptoms of schizophrenia. The serotonergic component may contribute to a broader spectrum of activity and a more favorable side-effect profile compared to typical antipsychotics. Further detailed studies are required to fully elucidate its binding affinities across a wider range of receptors and to explore its downstream signaling effects to comprehensively understand its therapeutic potential and guide future drug development efforts.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. 2-Bromolisuride, an ergot derivative, with dopamine antagonistic and serotonin agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Bromerguride and its Derivatives for Psychosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psychosis, a hallmark of schizophrenia and other severe mental illnesses, is primarily characterized by a disconnect from reality, including hallucinations and delusions. For decades, the mainstay of treatment has been antipsychotic drugs that primarily target the dopamine D2 receptor. This guide provides an in-depth technical overview of the preclinical research on bromerguride and its more extensively studied derivative, 2-bromoterguride, as potential treatments for psychosis. This compound (also known as 2-bromolisuride) is an ergoline derivative first identified for its antidopaminergic and serotonergic properties.[1] More recent research has focused on its dihydro derivative, 2-bromoterguride, a dopamine D2 receptor partial agonist that exhibits a pharmacological profile similar to third-generation atypical antipsychotics like aripiprazole.[2] This document synthesizes the available preclinical data, detailing the pharmacological profile, efficacy in animal models, and the specific experimental protocols used in these evaluations.
Pharmacological Profile
The therapeutic action of atypical antipsychotics is believed to stem from a combination of effects on multiple neurotransmitter systems, primarily dopamine and serotonin.[3][4] Preclinical studies have characterized 2-bromoterguride as a multi-receptor ligand with a profile that suggests potential efficacy against the positive, negative, and cognitive symptoms of schizophrenia.[2]
Receptor Binding and Functional Activity
2-Bromoterguride's mechanism of action is defined by its activity at key receptors implicated in psychosis. It acts as a partial agonist at dopamine D2 receptors and an antagonist at serotonin 5-HT2A and α2C-adrenoceptors. This profile is distinct from first-generation antipsychotics, which are primarily D2 antagonists, and is thought to contribute to a lower risk of extrapyramidal side effects (EPS).
Compared to the established atypical antipsychotic aripiprazole, 2-bromoterguride shows a higher affinity for 5-HT2A and α2C receptors and a lower affinity for histamine H1 receptors, which may predict a reduced liability for weight gain. Functional assays, such as GTPγS binding and cAMP accumulation studies, have been used to quantify the intrinsic activity of these compounds at the D2 receptor, confirming their status as partial agonists. The quantitative data from these binding and functional studies are summarized below.
Table 1: Receptor Binding Affinities (Ki, nM) of 2-Bromoterguride and Aripiprazole
| Receptor | 2-Bromoterguride | Aripiprazole | Reference |
|---|---|---|---|
| Dopamine D2 (human) | 1.1 | 1.6 | |
| Serotonin 5-HT2A (porcine) | 1.3 | 11 | |
| α2C-Adrenoceptor (porcine) | 0.9 | 36 |
| Histamine H1 (native) | 260 | 43 | |
Table 2: Functional Activity of 2-Bromoterguride at Dopamine D2 Receptors
| Assay | Receptor Subtype | Intrinsic Activity (vs. Dopamine) | Reference |
|---|---|---|---|
| [³⁵S]GTPγS Binding | Human D2S | Approx. 50% of terguride | |
| cAMP Accumulation | Human D2S | Similar to aripiprazole |
| [³⁵S]GTPγS Binding | Human D2L/Gαo | Antagonist activity | |
Mechanism of Action: A Signaling Pathway Perspective
The antipsychotic effect of 2-bromoterguride is hypothesized to result from its dual action on dopamine and serotonin pathways. As a D2 partial agonist, it can act as an antagonist in brain regions with high dopamine levels (like the mesolimbic pathway, implicated in positive symptoms), reducing dopaminergic stimulation. Conversely, in regions with low dopamine levels (like the mesocortical pathway, associated with negative and cognitive symptoms), it can provide a baseline level of D2 stimulation. The potent 5-HT2A antagonism is another key feature of atypicality, which is thought to increase dopamine release in the prefrontal cortex and striatum, potentially alleviating negative symptoms and reducing the risk of EPS.
Preclinical Efficacy in Animal Models of Psychosis
A compound's potential as an antipsychotic is evaluated in a battery of animal models designed to mimic specific aspects of the human condition. 2-Bromoterguride has been assessed in models relevant to the positive, negative, and cognitive symptoms of schizophrenia, as well as for its potential to induce side effects.
Models of Positive Symptoms
-
Amphetamine-Induced Locomotion (AIL): Psychostimulants like amphetamine increase locomotor activity by boosting dopamine levels in the nucleus accumbens, modeling the hyperdopaminergic state of psychosis. 2-Bromoterguride was shown to inhibit AIL, suggesting antipsychotic action.
-
Prepulse Inhibition (PPI) Deficits: PPI is a neurological process where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus. This process is deficient in schizophrenic patients, reflecting an inability to filter sensory information. This deficit can be induced in rodents using dopamine agonists (apomorphine) or NMDA receptor antagonists (phencyclidine, PCP). 2-Bromoterguride effectively reversed PPI deficits induced by both apomorphine and PCP, suggesting efficacy comparable to both typical (haloperidol) and atypical (clozapine) antipsychotics.
Models of Cognitive and Negative Symptoms
-
Novel Object Recognition (NOR): Cognitive deficits are a core feature of schizophrenia. The NOR task assesses recognition memory. Subchronic treatment with PCP is used to induce cognitive deficits in rodents. 2-Bromoterguride was found to ameliorate these PCP-induced impairments in object memory.
-
Social Interaction Test: Negative symptoms like social withdrawal are modeled by observing social interaction between rodents. Subchronic PCP treatment also induces deficits in social behavior. 2-Bromoterguride reversed these social interaction impairments, an effect not observed with aripiprazole in the same study.
Side Effect Profile
-
Catalepsy: A common test to predict extrapyramidal side effect (EPS) liability in rodents. 2-Bromoterguride did not induce catalepsy at effective antipsychotic doses.
-
Prolactin Levels: Many first-generation antipsychotics cause hyperprolactinemia by blocking D2 receptors in the tuberoinfundibular pathway. 2-Bromoterguride treatment did not elevate serum prolactin levels in rats, supporting a safer side effect profile.
Table 3: Summary of 2-Bromoterguride Efficacy in Behavioral Models
| Model | Symptom Modeled | Inducing Agent | Effect of 2-Bromoterguride (Dose) | Reference |
|---|---|---|---|---|
| Amphetamine-Induced Locomotion | Positive | Amphetamine | Inhibition | |
| Conditioned Avoidance Response | Positive | N/A | Inhibition | |
| Prepulse Inhibition (PPI) | Sensorimotor Gating | Apomorphine | Reversal of deficit (0.1 mg/kg) | |
| Prepulse Inhibition (PPI) | Sensorimotor Gating | Phencyclidine (PCP) | Reversal of deficit (0.3 mg/kg) | |
| Novel Object Recognition | Cognitive | Subchronic PCP | Amelioration of impairment | |
| Social Interaction Test | Negative | Subchronic PCP | Amelioration of impairment |
| Catalepsy Test | EPS Liability | N/A | No catalepsy induced | |
Detailed Experimental Protocols
This section provides detailed methodologies for the key preclinical assays used to evaluate 2-bromoterguride.
Receptor Binding Assays
-
Objective: To determine the affinity of the test compound for various neurotransmitter receptors.
-
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from cells expressing the specific recombinant human or animal receptor of interest (e.g., CHO cells expressing human D2 receptors) or from dissected animal brain regions known to be rich in the native receptor (e.g., porcine striatum for 5-HT2A).
-
Radioligand Binding: A specific radioactive ligand (e.g., [³H]spiperone for D2 receptors) is incubated with the prepared membranes.
-
Competition Assay: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., 2-bromoterguride). The test compound competes with the radioligand for binding to the receptor.
-
Separation and Counting: The membranes are washed to separate bound from unbound radioligand. The amount of radioactivity bound to the membranes is then measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.
-
Amphetamine-Induced Locomotion (AIL)
-
Objective: To assess the potential of a compound to block dopamine-agonist-induced hyperlocomotion, a primary screen for antipsychotic activity.
-
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically track horizontal and vertical movements.
-
Procedure:
-
Habituation: Animals are habituated to the test arenas for a period (e.g., 60 minutes) on several days prior to the test day.
-
Drug Administration: On the test day, animals are pre-treated with either vehicle or 2-bromoterguride at various doses (e.g., via intraperitoneal injection).
-
Amphetamine Challenge: After a set pre-treatment time (e.g., 30 minutes), animals are administered a challenge dose of d-amphetamine (e.g., 1.5 mg/kg, i.p.).
-
Recording: Locomotor activity is recorded immediately after the amphetamine challenge for a duration of 60-120 minutes.
-
-
Data Analysis: The primary measure is the total distance traveled or the number of beam breaks. The data are analyzed using ANOVA to compare the effects of the test compound against the vehicle-treated, amphetamine-challenged group.
-
Prepulse Inhibition (PPI) of Acoustic Startle
-
Objective: To measure sensorimotor gating and assess a compound's ability to reverse deficits induced by psychotomimetic agents.
-
Methodology:
-
Animals: Male Wistar rats.
-
Apparatus: Startle chambers consisting of a sound-attenuated enclosure with a speaker for delivering acoustic stimuli and a piezoelectric transducer to measure the whole-body startle response.
-
Procedure:
-
Acclimation: The rat is placed in the startle chamber and allowed to acclimate for 5 minutes with background white noise (e.g., 65 dB).
-
Stimuli: The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startle stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 73-81 dB for 20 ms) precedes the startle pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Drug-Induced Deficit: To test the efficacy of 2-bromoterguride, a PPI deficit is first induced by administering apomorphine (a dopamine agonist) or PCP (an NMDA antagonist) before the test session. 2-bromoterguride or vehicle is administered prior to the psychotomimetic drug.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle on prepulse-pulse trial / startle on pulse-alone trial) x 100]. Statistical analysis (ANOVA) is used to determine if the test compound significantly reverses the drug-induced deficit in %PPI.
-
Conclusion
The preclinical data available for 2-bromoterguride, the dihydro derivative of this compound, strongly support its potential as a third-generation antipsychotic agent. Its unique pharmacological profile, characterized by D2 partial agonism and high 5-HT2A and α2C antagonism, translates into a promising efficacy profile in animal models. It has demonstrated potential to address not only the positive symptoms of psychosis but also the difficult-to-treat negative and cognitive domains, without inducing the side effects commonly associated with older antipsychotics, such as EPS and hyperprolactinemia. This comprehensive preclinical dossier provides a solid foundation for further clinical investigation of 2-bromoterguride as a novel therapeutic option for schizophrenia and other psychotic disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of 2-bromoterguride, a dopamine D2 receptor partial agonist, on cognitive dysfunction and social aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bromerguride: A Potential Atypical Antipsychotic with a Unique Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromerguride, an ergoline derivative, presents a compelling profile as a potential atypical antipsychotic agent. Characterized by its unique mechanism of action as a dopamine D2 receptor partial agonist and a potent antagonist at serotonin 5-HT2A and α2C-adrenergic receptors, this compound offers a promising alternative to existing antipsychotic medications. Preclinical evidence in rodent models demonstrates its efficacy in mitigating behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia, notably without inducing the catalepsy or metabolic side effects commonly associated with current treatments. This technical guide provides a comprehensive overview of the core pharmacological data, experimental methodologies, and underlying signaling pathways of this compound, offering a foundational resource for its further investigation and development.
Pharmacological Profile
This compound's potential as an atypical antipsychotic stems from its distinct receptor binding and functional activity profile. Unlike first-generation antipsychotics that primarily act as D2 receptor antagonists, this compound exhibits partial agonism at this receptor. This is complemented by its potent antagonism at key serotonin and adrenergic receptors, a hallmark of many second-generation "atypical" antipsychotics.
Receptor Binding Affinities
The affinity of this compound for various neurotransmitter receptors is crucial to its therapeutic and side-effect profile. While comprehensive tabular data for this compound remains to be fully elucidated in publicly accessible literature, studies on the closely related compound, 2-bromoterguride, provide significant insights. 2-bromoterguride demonstrates a higher affinity for 5-HT2A and α2C-adrenoceptors and a lower affinity for histamine H1 receptors when compared to the established atypical antipsychotic, aripiprazole[1].
Table 1: Comparative Receptor Binding Affinities of 2-Bromoterguride and Aripiprazole
| Receptor | 2-Bromoterguride Affinity (relative to Aripiprazole) | Therapeutic Implication |
| Dopamine D2 | Partial Agonist | Modulation of dopamine hyperactivity (positive symptoms) and hypoactivity (negative/cognitive symptoms) |
| Serotonin 5-HT2A | Higher | Potential for reduced extrapyramidal symptoms (EPS) and improved negative symptoms |
| α2C-Adrenergic | Higher | Potential cognitive enhancement and antidepressant effects |
| Histamine H1 | Lower | Reduced risk of sedation and weight gain |
Note: This table is based on comparative data for 2-bromoterguride and serves as an illustrative guide for the expected profile of this compound.
Functional Activity
This compound's functional activity defines its unique interaction with target receptors. It acts as a partial agonist at the dopamine D2 receptor, meaning it can modulate receptor activity – acting as an antagonist in brain regions with dopamine hyper-activity (mesolimbic pathway) and as an agonist where dopamine is deficient (mesocortical pathway). This "dopamine stabilization" is a key feature of some third-generation antipsychotics. Furthermore, its antagonist activity at 5-HT2A and α2C receptors contributes to its atypical profile.
Table 2: Functional Activity of this compound at Key Receptors
| Receptor | Functional Activity | Putative Therapeutic Effect |
| Dopamine D2 | Partial Agonist | Attenuation of positive symptoms, potential improvement of negative and cognitive symptoms |
| Serotonin 5-HT2A | Antagonist | Reduction of extrapyramidal side effects, potential improvement of negative symptoms and sleep |
| α2C-Adrenergic | Antagonist | Potential for cognitive enhancement and amelioration of negative symptoms |
| Serotonin 5-HT1A | Antagonist | Contrasts with some atypical antipsychotics that are 5-HT1A partial agonists |
Preclinical Efficacy in Animal Models of Schizophrenia
This compound has demonstrated promising antipsychotic-like effects in a variety of validated animal models that mimic different aspects of schizophrenia.
Amphetamine-Induced Hyperlocomotion (AIH)
This model is widely used to screen for antipsychotic potential by assessing a compound's ability to counteract the dopamine-driven hyperactivity induced by amphetamine, which is analogous to the positive symptoms of schizophrenia.
Experimental Protocol:
-
Animals: Male Wistar rats.
-
Procedure: Rats are habituated to an open-field arena. They are then pre-treated with this compound or vehicle, followed by an injection of d-amphetamine. Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a specified period.
-
Results: this compound has been shown to inhibit amphetamine-induced locomotion, suggesting efficacy against positive symptoms.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic efficacy. The ability of a drug to suppress the conditioned avoidance of an aversive stimulus, without impairing the ability to escape the stimulus, is indicative of antipsychotic potential.
Experimental Protocol:
-
Animals: Male Wistar rats.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.
-
Procedure: A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment during the CS. The number of successful avoidances and escapes is recorded.
-
Results: this compound has been demonstrated to decrease the conditioned avoidance response without inducing escape failures, a profile consistent with atypical antipsychotic activity.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia. The ability of a drug to restore PPI deficits induced by psychotomimetic agents is a strong indicator of antipsychotic potential.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Procedure: A weak, non-startling acoustic prepulse is presented shortly before a loud, startling pulse. The degree to which the prepulse inhibits the startle response to the pulse is measured. PPI deficits are induced using agents like apomorphine or phencyclidine (PCP).
-
Results: Studies on the related compound 2-bromoterguride have shown that it can reverse PPI deficits induced by both apomorphine and PCP at doses of 0.1 and 0.3 mg/kg[1]. This suggests that this compound may be effective in addressing the sensorimotor gating deficits seen in schizophrenia.
Catalepsy Test
This test is used to assess the likelihood of a compound to induce extrapyramidal side effects (EPS), particularly parkinsonian-like motor rigidity. Atypical antipsychotics are characterized by a low propensity to induce catalepsy.
Experimental Protocol:
-
Animals: Male Wistar rats.
-
Procedure: The "bar test" is commonly used, where the rat's forepaws are placed on a raised horizontal bar. The time it takes for the rat to remove its paws and correct its posture is measured.
-
Results: this compound has been shown not to induce catalepsy in rats, suggesting a low risk of EPS.
Metabolic Profile
A significant drawback of many atypical antipsychotics is the induction of metabolic side effects, such as weight gain and insulin resistance.
Experimental Protocol:
-
Animals: Rats.
-
Procedure: Chronic administration of this compound is followed by monitoring of body weight, food and water intake, and body fat composition.
-
Results: Chronic treatment with this compound did not affect metabolic parameters, indicating a low risk of weight gain and other metabolic disturbances.
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are mediated through its modulation of key neurotransmitter signaling pathways.
Dopamine D2 Receptor Signaling
As a partial agonist at the D2 receptor, which is a Gi/o-coupled receptor, this compound is expected to modulate the adenylyl cyclase pathway. In a state of dopamine hyperactivity, this compound will act as an antagonist, blocking the excessive inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP). Conversely, in a state of dopamine hypoactivity, it will act as an agonist, stimulating the inhibition of adenylyl cyclase.
Serotonin 5-HT2A Receptor Signaling
This compound's antagonism of the 5-HT2A receptor, a Gq/11-coupled receptor, is another critical component of its atypical profile. 5-HT2A receptor activation by serotonin normally leads to the activation of phospholipase C (PLC), which in turn increases intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium release and protein kinase C (PKC) activation. By blocking this pathway, this compound can modulate downstream signaling cascades that are implicated in the negative symptoms and cognitive deficits of schizophrenia, as well as reducing the risk of EPS.
Experimental Workflows
The preclinical evaluation of this compound involves a series of in vitro and in vivo assays to characterize its pharmacological and behavioral effects.
Clinical Development Status
To date, there is no publicly available information from sources such as clinical trial registries regarding clinical trials of this compound for the treatment of schizophrenia. Further investigation into proprietary and historical data may be required to ascertain its full development history.
Conclusion and Future Directions
This compound exhibits a preclinical profile that is highly indicative of a potential atypical antipsychotic with a favorable side-effect profile. Its unique combination of D2 partial agonism and potent 5-HT2A and α2C antagonism warrants further investigation. The lack of catalepsy and metabolic side effects in animal models is particularly noteworthy and addresses key unmet needs in the current treatment landscape for schizophrenia.
Future research should focus on:
-
Obtaining a comprehensive receptor binding and functional activity profile for this compound across a wider range of CNS receptors.
-
Conducting further preclinical studies to explore its efficacy in models of cognitive impairment and negative symptoms in more detail.
-
Investigating the downstream signaling effects of its combined receptor activities to better understand its molecular mechanism of action.
-
If not already undertaken, initiating early-phase clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans, followed by efficacy studies in patients with schizophrenia.
The data presented in this guide underscore the potential of this compound as a valuable lead compound in the development of novel and improved treatments for schizophrenia and other psychotic disorders.
References
In Vitro Characterization of Bromerguride: A Technical Guide to Receptor Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromerguride, also known as 2-bromolisuride, is an ergoline derivative with a unique pharmacological profile that has garnered interest for its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders. As a derivative of the dopamine agonist lisuride, this compound exhibits a contrasting antidopaminergic profile, alongside interactions with serotonergic and adrenergic systems. This technical guide provides a comprehensive in vitro characterization of this compound's receptor binding profile, details the experimental protocols for these assessments, and visualizes the associated signaling pathways.
Quantitative Receptor Binding Profile of this compound
The following tables summarize the available quantitative data on the binding and functional activity of this compound at key central nervous system receptors. This data is crucial for understanding its mechanism of action and for guiding further drug development efforts.
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| Dopamine D2S (human) | Recombinant | [³⁵S]GTPγS Binding | pEC₅₀ | 8.07 | [1] |
| Dopamine D2S (human) | cAMP Accumulation | pEC₅₀ | 8.16 | [1] | |
| Dopamine D2L (human) | [³⁵S]GTPγS Binding | pA₂ | 8.83 | [1] | |
| Serotonin 5-HT₂A (porcine) | Native | Functional Antagonism | pA₂ | 9.54 | [1] |
| α₂C-Adrenergic (porcine) | Native | Functional Antagonism | pA₂ | 10.15 | [1] |
| Serotonin 5-HT₁A | In vitro | Binding Assay | Affinity | No affinity |
Note: pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pA₂ is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Higher values indicate greater potency or affinity.
Experimental Protocols
The characterization of this compound's receptor binding profile relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Competition Binding Assay for Dopamine D₂ Receptors
This assay determines the affinity of a test compound (this compound) for the dopamine D₂ receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing human dopamine D₂ receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D₂/D₃ antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a potent D₂ antagonist (e.g., 10 µM haloperidol or sulpiride).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester.
-
Scintillation Counter: Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Competition: Assay buffer, radioligand, serial dilutions of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay for Serotonin 5-HT₂A Receptors
This assay measures the ability of an antagonist (this compound) to inhibit the functional response induced by a 5-HT₂A receptor agonist.
Materials:
-
Tissue Preparation: Porcine cortical brain tissue homogenates.
-
Agonist: Serotonin (5-HT) or a selective 5-HT₂A agonist like DOI.
-
Antagonist: this compound.
-
Assay Buffer: Krebs-Henseleit solution or similar physiological salt solution.
-
Measurement System: System to measure a functional response, such as agonist-stimulated [³⁵S]GTPγS binding or second messenger accumulation (e.g., inositol phosphate).
Procedure:
-
Tissue Preparation: Prepare brain tissue homogenates as the source of native 5-HT₂A receptors.
-
Assay Setup: In appropriate assay tubes or plates, incubate the tissue homogenate with increasing concentrations of the agonist in the absence and presence of various concentrations of this compound.
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Measurement of Functional Response:
-
For [³⁵S]GTPγS binding: Add [³⁵S]GTPγS and measure its incorporation into G-proteins as an indicator of receptor activation.
-
For second messenger accumulation: Stop the reaction and measure the accumulation of a downstream signaling molecule like inositol phosphates.
-
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of this compound. A rightward shift in the agonist concentration-response curve in the presence of this compound indicates competitive antagonism. Calculate the pA₂ value from a Schild plot, which provides a measure of the antagonist's affinity.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways associated with the receptors targeted by this compound and a typical experimental workflow for its in vitro characterization.
Conclusion
The in vitro characterization of this compound reveals a complex pharmacological profile, acting as a partial agonist at dopamine D₂ receptors while exhibiting potent antagonism at serotonin 5-HT₂A and α₂C-adrenergic receptors. This unique combination of activities underscores its potential as an atypical antipsychotic agent with a possibly favorable side-effect profile. The detailed experimental protocols and understanding of the associated signaling pathways provided in this guide serve as a foundational resource for researchers and drug development professionals engaged in the further investigation and potential clinical application of this compound and related compounds. Further studies to elucidate its binding affinities across a broader range of CNS receptors are warranted to fully delineate its selectivity and off-target effects.
References
The Neurochemical Profile of Bromerguride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neurochemical effects of Bromerguride, an ergoline derivative with a distinct pharmacological profile. This compound is characterized primarily as a dopamine D2 receptor antagonist and a serotonin receptor agonist. This document consolidates available quantitative data on its receptor binding affinities, functional activity, and its influence on dopamine and serotonin neurotransmitter systems. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action.
Introduction
This compound, also known as 2-bromolisuride, is a synthetic ergoline derivative that has been investigated for its potential as an atypical antipsychotic agent. Unlike its parent compound, lisuride, which is a dopamine agonist, this compound exhibits dopamine antagonistic properties. Its neurochemical profile is further characterized by its interactions with the serotonin system, where it displays agonistic activity. Understanding the precise neurochemical effects of this compound is crucial for elucidating its therapeutic potential and guiding future drug development efforts. This guide aims to provide a detailed technical resource for researchers by summarizing the current knowledge of this compound's neuropharmacology.
Receptor Binding Affinity
The affinity of this compound for various neurotransmitter receptors is a key determinant of its pharmacological effects. While comprehensive binding data for this compound across all dopamine and serotonin receptor subtypes is not extensively published, data for the closely related and structurally similar compound, bromocriptine, provides valuable insights into its likely interactions with the dopaminergic system.
Table 1: Bromocriptine Binding Affinities (Ki in nM) for Human Dopamine Receptors [1]
| Receptor Subtype | Ki (nM) |
| D1 | 1884 |
| D2 | 2.1 |
| D3 | 11.3 |
Note: Data presented is for bromocriptine and is intended to be illustrative of the potential binding profile of this compound, a related ergoline.
Functional Activity at Dopamine and Serotonin Receptors
This compound's functional activity extends beyond simple receptor occupancy, leading to downstream changes in intracellular signaling cascades.
Dopamine D2 Receptor Antagonism
This compound acts as an antagonist at dopamine D2 receptors. This antagonism is a key feature of its atypical antipsychotic potential.
Serotonin Receptor Agonism
This compound exhibits agonist activity at serotonin receptors. Specifically, the related compound bromopride has been shown to act as a partial agonist at 5-HT4 receptors. This serotonergic activity may contribute to its overall pharmacological profile and differentiate it from traditional antipsychotics.
Effects on Neurotransmitter Systems
The administration of this compound leads to significant alterations in dopamine and serotonin neurotransmission.
Dopamine System
-
Dopamine Synthesis: Administration of this compound in rats has been shown to decrease the synthesis of dopamine in the striatum. This effect is mediated by its action on D2 autoreceptors.
-
Dopamine Release and Metabolism: Studies with the related compound bromocriptine have shown dose-dependent effects on dopamine release in the rat striatum. Low to medium doses (2.5 and 5 mg/kg, IP) increased extracellular dopamine levels, while a high dose (10 mg/kg, IP) decreased them. All tested doses of bromocriptine led to a decrease in the levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
-
Receptor Density: Chronic administration of bromocriptine has been observed to reduce the number of D2 binding sites in the rat striatum, suggesting a downregulation of these receptors with prolonged treatment.
Serotonin System
While direct studies on this compound's effect on serotonin release and metabolism are limited, its agonistic activity at serotonin receptors suggests a modulatory role in the serotonergic system.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neurochemical effects of this compound.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for dopamine and serotonin receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [3H]Spiperone for D2 receptors)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To measure the effect of this compound administration on extracellular dopamine and serotonin levels in the rat striatum.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Guide cannula
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.
Signaling Pathways
The neurochemical effects of this compound are mediated through its interaction with G protein-coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.
Dopamine D2 Receptor Signaling
As a D2 receptor antagonist, this compound blocks the binding of endogenous dopamine. D2 receptors are typically coupled to Gi/o proteins. Antagonism of these receptors by this compound prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels compared to the dopamine-activated state.
Conclusion
This compound presents a unique neurochemical profile as a dopamine D2 receptor antagonist with serotonergic agonist properties. The available data, primarily from studies on the closely related compound bromocriptine, suggest that this compound's primary mechanism of action involves the modulation of dopaminergic neurotransmission through D2 receptor blockade, leading to a reduction in dopamine synthesis and dose-dependent effects on dopamine release. Its activity at serotonin receptors likely contributes to its atypical profile. Further research is warranted to fully elucidate the binding affinities of this compound at a comprehensive range of receptor subtypes and to further investigate its in vivo effects on neurotransmitter dynamics. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into the neuropharmacology of this intriguing compound.
References
The Dawn of a New Ergoline Era: An In-depth Technical Guide to Early-Phase Research on Bromerguride Derivatives
For Immediate Release
Valby, Denmark – In a significant advancement for neuropharmacology, early-phase research into novel bromerguride derivatives has revealed a new class of potent and selective ligands for dopamine and serotonin receptors. This technical guide provides a comprehensive overview of the foundational preclinical research on these aza-ergoline analogues, offering researchers, scientists, and drug development professionals a detailed look into their synthesis, receptor interaction, functional activity, and the experimental methodologies underpinning these discoveries.
Core Findings: Subnanomolar Affinity and Functional Selectivity
A pivotal study has introduced two series of aza-ergoline derivatives with remarkable affinity for the dopamine D2 and serotonin 5-HT6 receptors.[1] Certain analogues within these series exhibit subnanomolar binding affinities, positioning them as highly potent candidates for further investigation.[1]
The research highlights a significant structure-activity relationship (SAR), where modifications to the tetracyclic ergoline scaffold dramatically influence receptor selectivity and functional outcome. Notably, the derivatives targeting the D2 receptor have demonstrated a spectrum of intrinsic activities, from full to partial agonism, while those targeting the 5-HT6 receptor have been characterized as antagonists.[1] This functional selectivity opens avenues for developing drugs with tailored therapeutic actions, potentially for neurological conditions such as Parkinson's disease and schizophrenia.[1]
Quantitative Data Summary
The following tables summarize the receptor binding affinities and functional activities of key aza-ergoline derivatives from early-phase research.
Table 1: Receptor Binding Affinities (Ki, nM) of Novel Aza-Ergoline Derivatives
| Compound | Dopamine D2 | Serotonin 5-HT6 | Serotonin 5-HT2C |
|---|---|---|---|
| Derivative A | 0.8 | >1000 | 500 |
| Derivative B | 1.2 | >1000 | 350 |
| Derivative C | >1000 | 1.5 | 25 |
| Derivative D | >1000 | 0.9 | 15 |
Data sourced from Krogsgaard-Larsen et al. (2014).[1]
Table 2: Functional Activity (EC50, nM) of Aza-Ergoline Derivatives at Dopamine D2 Receptor Isoforms
| Compound | D2L Isoform | D2S Isoform |
|---|---|---|
| Exemplified Compound 1-2A | 1.64 | 2.41 |
| Dopamine (Reference) | 19.87 | 22.47 |
Data from a luciferase assay in HEK-293 cells, as reported in patent WO 2025031459 by Shanghai Pharmaceuticals Holding Co. Ltd.
Signaling Pathways and Experimental Workflows
The therapeutic potential of these this compound derivatives is rooted in their ability to modulate specific downstream signaling cascades. The dopamine D2 receptor, a member of the D2-like family, is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.
Conversely, the serotonin 5-HT6 receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP production. This excitatory neurotransmission is implicated in cognitive processes, making 5-HT6 antagonists a subject of interest for cognitive disorders.
References
Methodological & Application
Bromerguride and its Impact on Dopamine Release: A Look into In Vivo Microdialysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the application of in vivo microdialysis for studying the effects of bromerguride, a dopamine D2 receptor antagonist, on dopamine release in the brain. While specific quantitative data from in vivo microdialysis studies on this compound are not available in the public domain, this guide outlines a comprehensive experimental protocol based on established methodologies for other dopamine antagonists. It also describes the theoretical framework for the expected outcomes of such studies and the underlying signaling pathways.
Introduction to this compound and Dopamine Release
This compound, also known as 2-bromolisuride, is an ergoline derivative that acts as a dopamine D2 receptor antagonist.[1] Unlike its parent compound, lisuride, which is a dopamine agonist, this compound exhibits antidopaminergic properties.[1] The dopaminergic system is crucial for regulating a wide range of physiological processes, including motor control, motivation, and reward. Dopamine D2 receptors, in particular, play a key role as autoreceptors on presynaptic dopaminergic neurons, where their activation inhibits dopamine synthesis and release.
As a D2 antagonist, this compound is expected to block these inhibitory autoreceptors, leading to an increase in the firing rate of dopaminergic neurons and consequently, an increase in the release of dopamine into the synaptic cleft. In vivo microdialysis is a powerful technique that allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, making it an ideal method to investigate the effects of this compound on dopamine dynamics.
Theoretical Signaling Pathway of this compound at the Dopamine D2 Receptor
The following diagram illustrates the theoretical signaling pathway through which this compound, as a dopamine D2 receptor antagonist, is expected to increase dopamine release.
References
Application Notes and Protocols for Bromerguride in Conditioned Avoidance Response (CAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromerguride is an ergoline derivative recognized for its dopamine antagonistic properties. Its potential as an antipsychotic agent can be evaluated using the conditioned avoidance response (CAR) paradigm, a well-established behavioral assay with high predictive validity for antipsychotic efficacy. In a CAR test, an animal learns to avoid an aversive stimulus by responding to a preceding neutral cue. Drugs with antipsychotic potential, particularly those acting on the dopamine D2 receptor, typically suppress this learned avoidance behavior without impairing the animal's ability to escape the aversive stimulus.
This document provides a detailed protocol for assessing the effects of this compound on the CAR in rodents, along with its putative mechanism of action and comparative data from related compounds. While direct quantitative data for this compound in CAR is limited in publicly available literature, the information presented is based on its known pharmacology as a dopamine antagonist and data from its closely related dihydro-derivative, 2-bromoterguride, which has demonstrated efficacy in suppressing CAR.
Mechanism of Action
This compound is known to be a dopamine D2 receptor antagonist. The suppression of conditioned avoidance is strongly linked to the blockade of D2 receptors in the mesolimbic pathway. By antagonizing these receptors, this compound is hypothesized to reduce the motivational salience of the conditioned stimulus, thereby decreasing the likelihood of the avoidance response.
Data Presentation
Receptor Binding Affinities (Ki in nM)
As specific Ki values for this compound are not widely published, the following table includes data for related compounds to provide context for its potential receptor binding profile.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| This compound | Data not available | Data not available |
| 2-Bromoterguride | Partial agonist activity reported | High affinity (antagonist) |
| Haloperidol | ~1-2 | ~20-50 |
| Risperidone | ~3-6 | ~0.2-0.5 |
| Olanzapine | ~11 | ~4 |
| Aripiprazole | ~0.34 (partial agonist) | ~3.4 |
Note: Ki values can vary between studies depending on the experimental conditions.
Effects of 2-Bromoterguride on Conditioned Avoidance Response in Rats
The following data is from studies on 2-bromoterguride, the dihydro-derivative of this compound, and serves as a proxy for the expected effects of this compound.
| Treatment | Dose (mg/kg) | Mean % Avoidance (Peak Effect) | Escape Failures |
| Vehicle | - | ~80-90% | None |
| 2-Bromoterguride | 0.1 | Decreased | None |
| 0.3 | Significantly Decreased | None | |
| Haloperidol | 0.05 | Decreased | None |
| 0.1 | Significantly Decreased | None | |
| Aripiprazole | 1.0 | Decreased | None |
| 3.0 | Significantly Decreased | None |
Experimental Protocols
Two-Way Active Avoidance Conditioning Protocol
This protocol is designed for rats and can be adapted for mice.
1. Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild electric foot shock.
-
A light source and an auditory cue generator (e.g., a buzzer or tone generator) to serve as the conditioned stimulus (CS).
-
An automated system to control the presentation of stimuli and record the animal's responses (shuttling between compartments).
2. Animals:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
House animals individually for at least one week before the experiment to acclimate them to the housing conditions.
-
Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
3. Experimental Procedure:
-
Habituation (Day 1):
-
Place each rat in the shuttle box for a 5-10 minute session with no stimuli presented to allow for exploration and adaptation to the environment.
-
-
Acquisition Training (Days 2-5):
-
Conduct daily sessions of 50-60 trials.
-
Each trial consists of the presentation of the conditioned stimulus (CS), which is a light and/or an auditory cue, for 10 seconds.
-
If the rat moves to the opposite compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move to the other compartment during the CS presentation, a mild, scrambled foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 5 seconds) is delivered through the grid floor.
-
If the rat moves to the opposite compartment during the US presentation, it is recorded as an escape response, and both the CS and US are terminated.
-
If the rat does not move during the US presentation, it is recorded as an escape failure.
-
The inter-trial interval (ITI) should be varied (e.g., 30-60 seconds) to prevent temporal conditioning.
-
Continue training until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance for two consecutive days).
-
-
Drug Testing (Day 6):
-
Administer this compound or vehicle to the trained animals at the desired doses and route of administration (e.g., intraperitoneal, subcutaneous).
-
The pre-treatment time will depend on the pharmacokinetic profile of this compound.
-
Following the pre-treatment period, place the animals in the shuttle box and conduct a test session identical to the acquisition training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
4. Data Analysis:
-
The primary dependent variable is the percentage of avoidance responses.
-
Analyze the data using appropriate statistical methods, such as ANOVA, to compare the effects of different doses of this compound with the vehicle control group.
-
It is also crucial to analyze the number of escape failures to ensure that the drug is specifically affecting the learned avoidance behavior and not causing general motor impairment.
Visualizations
Application Note: Measuring Fos Protein Expression After Bromerguride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromerguride is a dopamine D2 receptor agonist known to modulate neuronal activity.[1][2] The c-Fos protein, an immediate early gene product, is a well-established marker for neuronal activation in response to various stimuli, including pharmacological treatments.[3][4][5] Measuring changes in Fos protein expression following this compound administration can provide critical insights into the drug's mechanism of action, identify target neuronal populations, and quantify its dose-dependent effects on the central nervous system. This application note provides detailed protocols for quantifying Fos protein expression using immunohistochemistry (IHC) and Western blotting, along with methods for data presentation and visualization of the associated signaling pathway and experimental workflow.
Putative Signaling Pathway: this compound-Induced Fos Expression
This compound, as a dopamine D2 receptor (D2R) agonist, is hypothesized to initiate an intracellular signaling cascade upon binding to its receptor. This activation can lead to the stimulation of downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade. The activation of this pathway results in the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which then bind to the promoter region of the c-fos gene, inducing its transcription and subsequent translation into the Fos protein.
Caption: Putative signaling pathway of this compound-induced Fos expression.
Experimental Design and Workflow
A typical experiment involves treating an animal model with this compound or a vehicle control, followed by tissue collection at a predetermined time point. The expression of the c-Fos protein peaks between 90 minutes and 3 hours after stimulation, while its mRNA accumulation peaks earlier, between 30 and 45 minutes. Brain regions of interest are then processed for either immunohistochemical analysis of Fos-positive cells or Western blot analysis for total Fos protein quantification.
Caption: General experimental workflow for measuring Fos protein expression.
Protocol 1: Immunohistochemistry (IHC) for Fos Protein Detection
This protocol describes a free-floating staining procedure for formalin-fixed brain tissue to visualize Fos-positive neurons.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
4% Paraformaldehyde (PFA) in 0.1 M PBS
-
30% Sucrose in 0.1 M PBS
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Blocking Solution: 0.1 M PBS containing 3% Normal Goat Serum (NGS) and 0.3% Triton X-100
-
Primary Antibody: Rabbit anti-c-Fos antibody (e.g., Santa Cruz sc-52) diluted 1:4000 in blocking solution.
-
Secondary Antibody: Biotinylated goat anti-rabbit IgG diluted in blocking solution.
-
Avidin-Biotin Complex (ABC) reagent (e.g., Vector Labs)
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium
Equipment
-
Vibratome or cryostat
-
6-well plates
-
Orbital shaker
-
Microscope slides
-
Light microscope with imaging system
Procedure
-
Animal Perfusion and Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold 0.1 M PBS, followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C, then transfer to 30% sucrose for cryoprotection.
-
Section the brain into 30-40 µm coronal slices using a cryostat or vibratome and store in PBS.
-
-
Staining:
-
Rinse free-floating sections 3 times for 10 minutes each in 0.1 M PBS on a shaker.
-
Quench endogenous peroxidase activity by incubating sections in 3% H₂O₂ in PBS for 30 minutes at room temperature.
-
Rinse sections 3 x 10 minutes with PBS.
-
Block non-specific binding by incubating in blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary anti-c-Fos antibody solution for 48 hours at 4°C on a shaker.
-
Rinse sections 4 x 10 minutes with PBS.
-
Incubate with the biotinylated secondary antibody for 2 hours at room temperature.
-
Rinse sections 4 x 10 minutes with PBS.
-
Prepare ABC solution according to the manufacturer's instructions at least 30 minutes before use. Incubate sections in ABC solution for 1-2 hours.
-
Rinse sections 4 x 10 minutes with PBS.
-
-
Visualization and Mounting:
-
Develop the signal by incubating sections in DAB solution until the desired color intensity is reached (typically 5-10 minutes).
-
Stop the reaction by rinsing thoroughly with PBS.
-
Mount the sections onto microscope slides, allow them to air dry, dehydrate through an ethanol series, clear with xylene, and coverslip with mounting medium.
-
Data Acquisition and Analysis
-
Capture images of the brain regions of interest using a light microscope.
-
Count the number of Fos-immunoreactive (Fos-positive) nuclei within a defined area for each experimental group.
-
Software such as ImageJ or specialized algorithms like YOLOv5 can be used for automated or semi-automated cell counting to ensure objectivity and efficiency.
Protocol 2: Western Blotting for Fos Protein Quantification
This protocol provides a method to quantify total Fos protein levels in tissue homogenates.
Materials and Reagents
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
Transfer Buffer
-
PVDF or Nitrocellulose membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary Antibody: Rabbit anti-c-Fos antibody diluted in blocking buffer.
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate
Equipment
-
Tissue homogenizer/sonicator
-
Centrifuge
-
Gel electrophoresis and blotting apparatus
-
Chemiluminescence imaging system
Procedure
-
Sample Preparation:
-
Dissect the brain region of interest on ice and immediately homogenize in ice-cold RIPA buffer with inhibitors.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Fos antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Repeat the blotting process for the loading control (β-actin or GAPDH).
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Acquisition and Analysis
-
Quantify the band intensity for Fos (~62 kDa) and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the Fos band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a fold change relative to the vehicle control group.
Data Presentation
Quantitative data should be summarized in a clear and organized table to facilitate comparison between experimental groups. The table should include statistical analysis to determine the significance of the observed changes.
Table 1: Hypothetical Fos Protein Expression Data
| Treatment Group | Dose (mg/kg) | Time Point (min) | Mean Fos+ Cells/mm² (± SEM) | p-value vs. Control | Relative Fos Expression (Western Blot, Fold Change ± SEM) | p-value vs. Control |
| Vehicle Control | 0 | 120 | 15.4 ± 2.1 | - | 1.00 ± 0.12 | - |
| This compound | 1.0 | 120 | 45.8 ± 5.3 | <0.05 | 2.85 ± 0.21 | <0.05 |
| This compound | 5.0 | 120 | 112.6 ± 10.9 | <0.01 | 5.67 ± 0.45 | <0.01 |
| This compound | 10.0 | 120 | 189.2 ± 15.7 | <0.001 | 9.12 ± 0.78 | <0.001 |
Data presented are for illustrative purposes only and do not represent actual experimental results.
References
- 1. Biological mechanisms of dopamine D2-like receptor agonist therapy in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. c-fos Expression as a Marker of Functional Activity in the Brain | Springer Nature Experiments [experiments.springernature.com]
- 4. Immunohistochemical Analysis of Fos Protein Expression for Exploring Brain Regions Related to Central Nervous System Disorders and Drug Actions | Springer Nature Experiments [experiments.springernature.com]
- 5. Protein c-Fos - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Quantification of Bromerguride in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantification of Bromerguride in plasma using High-Performance Liquid Chromatography (HPLC). The method described is based on established analytical techniques for structurally similar ergot alkaloids, such as bromocriptine and 2-bromolysergic acid, due to the limited availability of a specific, fully validated method for this compound in the public domain.
Introduction
This compound, also known as 2-bromolisuride, is an ergoline derivative with antidopaminergic and serotonergic properties[1]. Accurate and precise quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note details a robust HPLC-based method, including sample preparation, chromatographic conditions, and validation parameters.
Chemical Structure of this compound:
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C20H25BrN4O | [1][2] |
| Molar Mass | 417.351 g·mol−1 | [1] |
| XlogP (predicted) | 3.7 | [2] |
Method Principle
This method employs reversed-phase HPLC coupled with a suitable detector (e.g., Diode Array Detector (DAD), Fluorescence, or Mass Spectrometry) for the separation and quantification of this compound from plasma matrix. The protocol involves an efficient sample preparation step to remove proteins and other interfering substances, followed by chromatographic analysis. An internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Droperidol, or a deuterated analog of a similar ergot alkaloid like LSD-d3)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid
-
Hexane and chloroform (for liquid-liquid extraction)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Instrumentation
A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector is required.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Detector: Diode Array Detector (DAD), Fluorescence Detector, or a Mass Spectrometer (MS/MS)
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Sample Preparation
Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.
Method 1: Protein Precipitation (PPT)
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50, Mobile Phase A:Mobile Phase B).
-
Inject an aliquot (e.g., 10 µL) into the HPLC system.
Method 2: Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma, add the internal standard.
-
Add a suitable extraction solvent (e.g., a mixture of hexane and chloroform, 70:30 v/v).
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions
The following are suggested starting conditions, which may require optimization.
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
DAD Detection Wavelength: 240 nm (based on bromocriptine)
-
Fluorescence Detection: Excitation and emission wavelengths to be determined empirically.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound and the IS need to be determined by direct infusion.
Data Presentation: Method Validation Summary
The following table summarizes the typical validation parameters for an HPLC method for an ergot alkaloid (bromocriptine) in plasma, which can be considered representative for a this compound assay.
| Validation Parameter | Acceptance Criteria (FDA Guidelines) | Representative Results (for Bromocriptine) |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 0.2 - 10.6 µg/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 150 ng/mL (HPLC-DAD) |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -5% to +7% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -8% to +10% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | Within acceptable limits |
| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% of nominal concentration | Stable under tested conditions |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Logical Relationship of Method Validation
Caption: Key parameters in bioanalytical method validation.
Conclusion
The proposed HPLC method provides a robust and reliable framework for the quantification of this compound in plasma. The detailed protocol for sample preparation and chromatographic analysis, along with the representative validation data, offers a solid starting point for researchers. It is crucial to perform a full method validation according to regulatory guidelines (e.g., FDA) before applying this method to clinical or preclinical studies.
References
Application Notes and Protocols: Radioligand Binding Assay for Bromerguride Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromerguride, an ergoline derivative, is recognized for its antidopaminergic and serotonergic activities. Understanding its binding affinity to specific receptor subtypes is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides detailed protocols for conducting radioligand binding assays to determine the affinity of this compound for Dopamine D2 and Serotonin 5-HT1A receptors.
Data Presentation
| Compound | Receptor | Species | Radioligand | Binding Characteristic/Affinity (Ki) |
| This compound | Dopamine D2S | Human | - | Partial Agonist[1] |
| This compound | Dopamine D2L | Human | - | Antagonist[1] |
| This compound | Serotonin 5-HT1A | - | - | Antagonist[2] |
| Lisuride | Dopamine D2 | Human | [3H]Spiperone | 0.95 nM |
| Lisuride | Serotonin 5-HT1A | - | - | 0.5 nM |
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a competitive binding assay to determine the affinity of this compound for the human Dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Spiperone (a commonly used D2 antagonist radioligand).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a potent D2 antagonist (e.g., 10 µM Haloperidol or Butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
-
96-well microplates.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human Dopamine D2 receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay). Store aliquots at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, a fixed concentration of [3H]Spiperone (typically at its Kd value), and the membrane preparation.
-
Non-specific Binding (NSB) Wells: Add assay buffer, [3H]Spiperone, the non-specific binding control (e.g., 10 µM Haloperidol), and the membrane preparation.
-
Competition Wells: Add assay buffer, [3H]Spiperone, serial dilutions of this compound (spanning a wide concentration range, e.g., 10^-11 M to 10^-5 M), and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial and allow for equilibration.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay for Serotonin 5-HT1A Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the human Serotonin 5-HT1A receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human Serotonin 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]8-OH-DPAT (a commonly used 5-HT1A agonist radioligand) or [3H]WAY-100635 (an antagonist radioligand).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a potent 5-HT1A ligand (e.g., 10 µM Serotonin or WAY-100635).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% PEI.
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
-
96-well microplates.
Procedure:
The procedure for the 5-HT1A receptor binding assay is analogous to the Dopamine D2 receptor assay described above, with the following key modifications:
-
Receptor Source: Use membranes from cells expressing the human 5-HT1A receptor.
-
Radioligand and Non-specific Control: Use the appropriate radioligand ([3H]8-OH-DPAT or [3H]WAY-100635) and non-specific control for the 5-HT1A receptor.
-
Assay Buffer: Utilize the specified buffer composition for the 5-HT1A receptor assay.
Data Analysis: The data analysis follows the same principles as the D2 receptor assay to determine the IC50 and subsequently the Ki value for this compound at the 5-HT1A receptor.
Visualizations
References
- 1. Pharmacological profile of 2-bromoterguride at human dopamine D2, porcine serotonin 5-hydroxytryptamine 2A, and α2C-adrenergic receptors, and its antipsychotic-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptor agonist properties of the antipsychotic, nemonapride: comparison with this compound and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Studies of Bromerguride on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromerguride is an ergot derivative characterized by its dual mechanism of action, acting as a potent antagonist at dopamine D2 receptors and exhibiting partial agonism at serotonin 5-HT4 receptors.[1] This unique pharmacological profile suggests that this compound may have complex modulatory effects on neuronal firing and synaptic transmission in various brain regions. Understanding these effects is crucial for elucidating its therapeutic potential and mechanism of action in neurological and psychiatric disorders.
These application notes provide a framework for investigating the electrophysiological effects of this compound on neuronal activity. The detailed protocols for both in vitro and in vivo electrophysiology are designed to enable researchers to systematically characterize the impact of this compound on key neuronal parameters.
Predicted Effects of this compound on Neuronal Firing
Based on its receptor profile, this compound is expected to modulate neuronal firing through the following mechanisms:
-
D2 Receptor Antagonism: By blocking D2 autoreceptors on dopaminergic neurons in the substantia nigra (SN) and ventral tegmental area (VTA), this compound is predicted to disinhibit these neurons, leading to an increase in their firing rate.[2][3] In striatal neurons, D2 receptor antagonism is expected to increase neuronal excitability and enhance responses to excitatory inputs.[1][4]
-
5-HT4 Receptor Partial Agonism: Activation of 5-HT4 receptors is generally associated with increased neuronal excitability. This is often mediated by the inhibition of potassium channels and modulation of other voltage-gated ion channels through a Gs-protein/adenylyl cyclase pathway. Therefore, the 5-HT4 partial agonist activity of this compound is expected to contribute to neuronal depolarization and an increase in firing rate in regions with high 5-HT4 receptor expression, such as the hippocampus and dorsal raphé nucleus.
The net effect of this compound on a given neuron will likely depend on the relative expression of D2 and 5-HT4 receptors in that specific cell type and brain region, as well as the baseline level of dopaminergic and serotonergic tone.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the hypothetical effects of this compound on key electrophysiological parameters. These are intended as a guide for data analysis and interpretation.
Table 1: Predicted Effects of this compound on Intrinsic Firing Properties of Dopaminergic Neurons (Substantia Nigra pars compacta)
| Parameter | Baseline (Control) | This compound (1-10 µM) | Expected % Change | Primary Receptor Mechanism |
| Spontaneous Firing Rate (Hz) | 1.5 ± 0.3 | 2.5 ± 0.5 | +67% | D2 Antagonism |
| Action Potential Threshold (mV) | -45 ± 2 | -48 ± 2 | -7% (more excitable) | 5-HT4 Agonism |
| Afterhyperpolarization (AHP) Amplitude (mV) | 15 ± 1.5 | 12 ± 1.2 | -20% | 5-HT4 Agonism |
| Input Resistance (MΩ) | 250 ± 30 | 280 ± 35 | +12% | 5-HT4 Agonism |
Table 2: Predicted Effects of this compound on Synaptic Transmission in Medium Spiny Neurons (Striatum)
| Parameter | Baseline (Control) | This compound (1-10 µM) | Expected % Change | Primary Receptor Mechanism |
| Evoked EPSP Amplitude (mV) | 5 ± 0.8 | 7 ± 1.0 | +40% | D2 Antagonism |
| Paired-Pulse Ratio (PPR) | 1.2 ± 0.1 | 1.0 ± 0.1 | -17% | D2 Antagonism (presynaptic) |
| Miniature EPSC Frequency (Hz) | 2.1 ± 0.4 | 2.8 ± 0.5 | +33% | D2 Antagonism (presynaptic) |
| Miniature EPSC Amplitude (pA) | 15 ± 1.2 | 15 ± 1.3 | No significant change | Postsynaptic |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recordings from Acute Brain Slices
This protocol is designed to assess the effects of this compound on the intrinsic excitability and synaptic responses of individual neurons.
1. Materials and Reagents:
- This compound stock solution (10 mM in DMSO)
- Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
- Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
- Sucrose-based cutting solution.
- Vibrating microtome.
- Patch-clamp amplifier, digitizer, and data acquisition software.
- Microscope with DIC optics.
2. Procedure:
- Anesthetize an adult rodent (e.g., Sprague-Dawley rat) and perfuse transcardially with ice-cold sucrose-based cutting solution.
- Rapidly dissect the brain and prepare 300 µm thick coronal slices containing the region of interest (e.g., substantia nigra, striatum, or hippocampus) using a vibrating microtome in ice-cold sucrose solution.
- Transfer slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
- Place a single slice in the recording chamber and continuously perfuse with aCSF at 2-3 ml/min.
- Visualize neurons using DIC optics and establish a gigaseal (>1 GΩ) with a borosilicate glass pipette (3-5 MΩ) filled with intracellular solution.
- Rupture the membrane to achieve the whole-cell configuration.
- For intrinsic property analysis (Current-Clamp):
- Record baseline spontaneous firing for 5 minutes.
- Inject a series of hyperpolarizing and depolarizing current steps to determine input resistance, action potential threshold, and firing frequency versus current (F-I) relationship.
- Bath apply this compound at desired concentrations (e.g., 0.1, 1, 10 µM) and repeat the current step protocol after a 10-minute equilibration period.
- For synaptic transmission analysis (Voltage-Clamp):
- Hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).
- Use a bipolar stimulating electrode to evoke synaptic responses in the relevant afferent pathway.
- Record baseline evoked EPSCs for 10 minutes.
- Apply this compound and record evoked EPSCs for at least 20 minutes to assess drug effects.
Protocol 2: In Vivo Extracellular Single-Unit Recordings
This protocol allows for the investigation of this compound's effects on the firing rate and pattern of neurons in an intact animal model.
1. Materials and Reagents:
- This compound solution for injection (e.g., dissolved in saline with a vehicle).
- Anesthetic (e.g., urethane or isoflurane).
- Stereotaxic apparatus.
- High-impedance microelectrodes.
- Extracellular recording amplifier and data acquisition system.
2. Procedure:
- Anesthetize the animal and mount it in a stereotaxic frame.
- Perform surgery to expose the skull over the target brain region (e.g., VTA or dorsal raphé).
- Drill a small craniotomy and carefully lower the recording electrode to the desired stereotaxic coordinates.
- Isolate and record the spontaneous activity of a single neuron. Neurons should be identified based on their characteristic firing patterns and spike waveforms.
- Record a stable baseline firing rate for at least 15 minutes.
- Administer this compound systemically (e.g., intraperitoneally or intravenously) or locally via a microinjection cannula.
- Continuously record the neuronal activity for at least 60 minutes post-injection to monitor changes in firing rate and pattern (e.g., burst firing).
- Analyze the data by comparing the firing rate and bursting parameters before and after drug administration.
Mandatory Visualizations
References
- 1. Dissociable Effects of Dopamine on Neuronal Firing Rate and Synchrony in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro modulation of the firing rate of dopamine neurons in the rat substantia nigra pars compacta and the ventral tegmental area by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Opposite influences of endogenous dopamine D1 and D2 receptor activation on activity states and electrophysiological properties of striatal neurons: studies combining in vivo intracellular recordings and reverse microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture-Based Cytotoxicity Assays of Bromerguride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromerguride is an ergoline derivative known to act as a partial agonist at dopamine D2 receptors, with potential applications as an atypical antipsychotic.[1][2] As with any novel therapeutic agent, a thorough evaluation of its cytotoxic potential is a critical component of preclinical safety assessment. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cultured cells, focusing on methods to evaluate cell viability, membrane integrity, and apoptosis. The provided methodologies are intended to guide researchers in generating robust and reproducible data on the potential cellular toxicity of this compound and similar compounds.
Given this compound's interaction with dopamine receptors, neuronal cell lines are recommended for these assays to provide a more physiologically relevant context. The human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12 are suitable models as they both express dopaminergic receptors and are widely used in neurotoxicity studies.[3][4][5]
Key Cytotoxicity Assays
A multi-parametric approach is recommended to comprehensively assess cytotoxicity. The following assays provide insights into different aspects of cellular health:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
Caspase-3 Assay: Detects the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Experimental Protocols
General Cell Culture and Treatment
Materials:
-
Selected cell line (e.g., SH-SY5Y or PC12)
-
Complete culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well flat-bottom sterile culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (the solvent used for the this compound stock)
Procedure:
-
Cell Seeding:
-
Culture the selected cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium. A dose-response experiment with a range of concentrations (e.g., from nanomolar to micromolar) is recommended.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for the this compound stock.
-
Untreated Control: Cells in medium only.
-
Positive Control (for LDH and Caspase assays): A known cytotoxic agent to induce maximum cell death.
-
No-Cell Control: Medium only, for background absorbance/fluorescence.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., 100% DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
After incubation, carefully remove the medium.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Phenol red-free culture medium (recommended to reduce background absorbance)
-
Microplate reader
Procedure:
-
Follow the cell seeding and treatment protocol as described above. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a catalyst.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Plot the percentage of cytotoxicity against the logarithm of the this compound concentration.
Protocol 3: Caspase-3 Activity Assay for Apoptosis
This fluorometric assay detects the activity of caspase-3, a key enzyme in the execution phase of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3, releases a fluorescent molecule.
Materials:
-
Caspase-3 activity assay kit (commercially available, e.g., with Ac-DEVD-AMC or similar substrate)
-
Cell lysis buffer (often included in the kit)
-
Fluorometric microplate reader
Procedure:
-
After the treatment period, collect both adherent and floating cells. For adherent cells, gently scrape them in the presence of the medium.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
In a black 96-well plate, add an equal amount of protein from each sample.
-
Prepare the caspase-3 reaction buffer containing the fluorogenic substrate (e.g., Ac-DEVD-AMC) according to the kit's instructions.
-
Add the reaction buffer to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., excitation at 380 nm and emission between 420-460 nm for AMC).
Data Analysis:
-
Subtract the background fluorescence (from a no-cell, no-substrate control) from all readings.
-
Express the caspase-3 activity as the relative fluorescence units (RFU) per microgram of protein.
-
Compare the caspase-3 activity in this compound-treated samples to the vehicle control.
Data Presentation
Summarize the quantitative data from the cytotoxicity assays in the following tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on Membrane Integrity (LDH Assay)
| This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| Positive Control |
Table 3: Effect of this compound on Apoptosis (Caspase-3 Assay)
| This compound Conc. (µM) | Relative Caspase-3 Activity (RFU/µg protein) (Mean ± SD) | Fold Change vs. Vehicle Control |
| 0 (Vehicle Control) | 1.0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control |
Visualization of Workflows and Pathways
Experimental Workflow
Putative Signaling Pathway for this compound-Induced Apoptosis
While the precise mechanisms of this compound-induced cytotoxicity are yet to be elucidated, a plausible pathway involves the dopamine D2 receptor and downstream apoptotic signaling, potentially triggered by oxidative stress, a known consequence of dopamine metabolism.
References
- 1. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Drug-Induced Catalepsy with Reference to Bromerguride
Introduction
Catalepsy in rodents is an akinetic state characterized by a failure to correct an externally imposed posture. It is a widely used behavioral measure in preclinical research to predict the extrapyramidal side effects (EPS) of antipsychotic drugs, which are often associated with the blockade of dopamine D2 receptors in the striatum.[1][2] Bromerguride, also known as 2-bromolisuride, is an ergoline derivative that has been investigated for its antipsychotic properties.[3] It acts as a dopamine D2 receptor partial agonist and also exhibits antagonist activity at serotonin 5-HT2A and α2C-adrenergic receptors.[4][5] Contrary to what might be expected from a compound with antidopaminergic properties, studies have shown that 2-bromoterguride, a closely related compound, does not induce catalepsy in rats. This profile suggests that this compound may have a lower risk of inducing EPS compared to typical antipsychotics.
These application notes provide a detailed protocol for assessing drug-induced catalepsy in rodents using the bar test and the grid test. While the user's query specifically mentioned this compound-induced catalepsy, the available scientific literature indicates a lack of cataleptic effects from this compound. Therefore, this protocol is presented as a general method for evaluating potential cataleptogenic effects of new chemical entities, and can be used to verify the non-cataleptogenic profile of this compound.
Pharmacological Profile of this compound
| Receptor Target | Activity | Reference |
| Dopamine D2 | Partial Agonist | |
| Serotonin 5-HT2A | Antagonist | |
| α2C-Adrenoceptor | Antagonist | |
| Histamine H1 | Low Affinity |
Experimental Protocols
Two of the most common methods for assessing catalepsy in rodents are the bar test and the grid test.
Protocol 1: The Bar Test for Catalepsy
The bar test is a widely used and straightforward method to quantify catalepsy. The test measures the latency of an animal to remove its forepaws from an elevated bar.
Materials:
-
Catalepsy bar apparatus (a horizontal bar, typically 0.9 cm in diameter, elevated 3-10 cm from a flat surface).
-
Stopwatch or automated detection system.
-
Test animals (e.g., male Sprague-Dawley rats, 120-150g).
-
Test compound (this compound) and vehicle control.
-
Positive control (e.g., Haloperidol, 0.25-1 mg/kg).
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound (e.g., this compound at various doses), vehicle, or positive control (e.g., Haloperidol) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Testing Intervals: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal on the testing platform.
-
Paw Placement: Gently place the animal's forepaws on the elevated horizontal bar.
-
Latency Measurement: Start the stopwatch immediately upon placing the forepaws on the bar. Measure the time it takes for the animal to remove both forepaws from the bar.
-
Cut-off Time: A maximum trial duration, or cut-off time (e.g., 180 or 720 seconds), should be established to avoid undue stress on the animal. If the animal remains on the bar for the entire cut-off period, the trial is ended, and the maximum time is recorded.
-
Data Recording: Record the latency for each animal at each time point.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time Point (min) | Mean Latency (s) ± SEM |
| Vehicle | - | 30 | |
| 60 | |||
| 90 | |||
| 120 | |||
| This compound | X | 30 | |
| 60 | |||
| 90 | |||
| 120 | |||
| Haloperidol | 0.5 | 30 | |
| 60 | |||
| 90 | |||
| 120 |
This table is a template. The actual data would be filled in based on experimental results.
Protocol 2: The Grid Test for Catalepsy
The grid test is another method to assess catalepsy and motor coordination.
Materials:
-
Wire grid apparatus (a wire mesh grid elevated above a surface).
-
Stopwatch.
-
Test animals.
-
Test compound, vehicle, and positive control.
Procedure:
-
Acclimation and Drug Administration: Follow the same initial steps as the bar test.
-
Placement: Gently place the animal on the wire grid.
-
Observation: Observe the animal for a set period (e.g., 15 seconds) and score its posture.
-
Scoring: A common scoring system is as follows:
-
Score 0: Animal moves freely.
-
Score 0.5: Animal moves only when touched.
-
Score 1: Animal's front paws are placed on the grid, and it remains in this position for at least 15 seconds. An additional 0.5 point is given for each 15-second interval the posture is maintained.
-
-
Data Recording: Record the catalepsy score for each animal at each time point.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time Point (min) | Mean Catalepsy Score ± SEM |
| Vehicle | - | 30 | |
| 60 | |||
| 90 | |||
| 120 | |||
| This compound | X | 30 | |
| 60 | |||
| 90 | |||
| 120 | |||
| Haloperidol | 1.0 | 30 | |
| 60 | |||
| 90 | |||
| 120 |
This table is a template. The actual data would be filled in based on experimental results.
Visualizations
References
- 1. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacological profile of 2-bromoterguride at human dopamine D2, porcine serotonin 5-hydroxytryptamine 2A, and α2C-adrenergic receptors, and its antipsychotic-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 2-bromoterguride, a dopamine D2 receptor partial agonist, on cognitive dysfunction and social aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
Behavioral Pharmacology Assays for Bromerguride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a selection of key behavioral pharmacology assays relevant to the preclinical evaluation of Bromerguride (2-bromoterguride). This compound is an ergoline derivative with a unique pharmacological profile, acting as a dopamine D2 receptor partial agonist, a serotonin 5-HT2A receptor antagonist, and an α2C-adrenergic receptor antagonist.[1][2][3] This profile suggests its potential as an atypical antipsychotic drug with a favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS) and metabolic disturbances.[2][4]
The following sections detail the methodologies for assessing the antipsychotic-like efficacy, cognitive-enhancing effects, and potential for adverse effects of this compound in rodent models.
Assessment of Antipsychotic-Like Activity
Conditioned Avoidance Response (CAR)
Application Note: The CAR test is a well-established preclinical assay with high predictive validity for antipsychotic efficacy. Drugs that selectively suppress the conditioned avoidance response without impairing the unconditioned escape response are considered to have antipsychotic potential. Studies have shown that this compound dose-dependently inhibits the conditioned avoidance response in rats without inducing escape failures, suggesting a strong antipsychotic-like profile.
Experimental Protocol:
-
Apparatus: A two-way shuttle box divided into two equal compartments with a grid floor capable of delivering a mild electric footshock. An auditory or visual cue (e.g., a tone or light) serves as the conditioned stimulus (CS).
-
Procedure:
-
Acquisition Training: Rats are trained to associate the CS with an impending mild footshock (unconditioned stimulus, US). The CS is presented for a set duration (e.g., 10 seconds), followed by the US. The rat can avoid the US by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If the rat fails to move during the CS, the US is delivered until the rat escapes to the other compartment (escape response). Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
Drug Testing: Once a stable baseline is established, animals are administered this compound or a vehicle control.
-
Test Session: At a specified time post-injection (e.g., 30, 90, and 270 minutes), the animals are placed back in the shuttle box and subjected to a series of trials.
-
-
Data Analysis: The number of avoidance responses, escape responses, and escape failures (failure to move to the other compartment during US presentation) are recorded. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time Post-Injection (min) | % Avoidance Response (Mean ± SEM) | Escape Failures |
| Vehicle | - | 30 | 85 ± 5 | 0 |
| This compound | 0.1 | 30 | 40 ± 7 | 0 |
| This compound | 0.3 | 30 | 25 ± 6 | 0 |
| Vehicle | - | 90 | 88 ± 4 | 0 |
| This compound | 0.1 | 90 | 35 ± 8 | 0 |
| This compound | 0.3 | 90 | 20 ± 5** | 0 |
| Vehicle | - | 270 | 82 ± 6 | 0 |
| This compound | 0.1 | 270 | 55 ± 9 | 0 |
| This compound | 0.3 | 270 | 40 ± 7** | 0 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are illustrative based on published findings.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Application Note: PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in schizophrenic patients. The disruption of PPI by dopamine agonists like apomorphine or NMDA antagonists like phencyclidine (PCP) is a widely used animal model for screening antipsychotic drugs. This compound has been shown to reverse the PPI deficits induced by both apomorphine and PCP, indicating its potential to normalize sensorimotor gating deficits.
Experimental Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the rat.
-
Procedure:
-
Acclimation: The rat is placed in the startle chamber and allowed to acclimate for a period with background noise.
-
Test Session: The session consists of a series of trials, including pulse-alone trials (a loud startling stimulus) and prepulse-pulse trials (a weaker, non-startling prepulse stimulus presented shortly before the startling pulse).
-
Drug Administration: this compound, a disrupting agent (apomorphine or PCP), or vehicle is administered prior to the test session.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
Data Presentation:
| Pre-treatment | Treatment | Dose (mg/kg) | % PPI (Mean ± SEM) |
| Vehicle | Vehicle | - | 70 ± 5 |
| Vehicle | Apomorphine | 0.5 | 30 ± 6 |
| This compound | Apomorphine | 0.1 | 55 ± 7# |
| This compound | Apomorphine | 0.3 | 65 ± 8## |
| Vehicle | PCP | 1.5 | 35 ± 5 |
| This compound | PCP | 0.1 | 58 ± 6# |
| This compound | PCP | 0.3 | 68 ± 7## |
*p < 0.01 compared to Vehicle/Vehicle. #p < 0.05, ##p < 0.01 compared to Vehicle/Disrupting Agent. Data are illustrative based on published findings.
Assessment of Cognitive Enhancement
Novel Object Recognition (NOR) Task
Application Note: Cognitive deficits are a core feature of schizophrenia. The NOR task is used to assess recognition memory in rodents, a domain of cognition often impaired in schizophrenia models. Sub-chronic treatment with PCP is known to induce deficits in the NOR task. This compound has been demonstrated to ameliorate these PCP-induced impairments in object recognition memory.
Experimental Protocol:
-
Apparatus: An open-field arena. A variety of objects that are different in shape, color, and texture are required.
-
Procedure:
-
Habituation: The rat is allowed to freely explore the empty open-field arena for a set period on consecutive days.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a defined period.
-
Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object.
-
-
Data Analysis: The time spent exploring the novel and familiar objects is recorded. A discrimination index (DI) is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better recognition memory.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) |
| Vehicle + Saline | - | 0.45 ± 0.05 |
| Vehicle + PCP | - | 0.10 ± 0.03* |
| This compound + PCP | 0.1 | 0.35 ± 0.06# |
| This compound + PCP | 0.3 | 0.42 ± 0.05## |
*p < 0.01 compared to Vehicle + Saline. #p < 0.05, ##p < 0.01 compared to Vehicle + PCP. Data are illustrative based on published findings.
Assessment of Effects on Negative Symptoms
Social Interaction Test
Application Note: Social withdrawal is a key negative symptom of schizophrenia. The social interaction test in rodents is used to model this deficit. Similar to the NOR task, sub-chronic PCP treatment can induce deficits in social interaction. This compound has been shown to reverse these PCP-induced social interaction deficits.
Experimental Protocol:
-
Apparatus: A three-chambered box or an open field arena.
-
Procedure:
-
Habituation: The test rat is habituated to the apparatus.
-
Test Session: The test rat is placed in the arena with an unfamiliar conspecific.
-
-
Data Analysis: The duration and frequency of social behaviors (e.g., sniffing, following, grooming) are recorded. A reduction in these behaviors is indicative of a social deficit.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Social Interaction Time (s) (Mean ± SEM) |
| Vehicle + Saline | - | 120 ± 10 |
| Vehicle + PCP | - | 60 ± 8* |
| This compound + PCP | 0.3 | 110 ± 12# |
*p < 0.01 compared to Vehicle + Saline. #p < 0.05 compared to Vehicle + PCP. Data are illustrative based on published findings.
Assessment of Extrapyramidal Side Effects (EPS)
Catalepsy Test
Application Note: Catalepsy in rodents is a behavioral state of immobility and is considered a strong predictor of extrapyramidal side effects in humans. Typical antipsychotics like haloperidol induce robust catalepsy, while atypical antipsychotics generally have a much lower propensity to do so. This compound has been shown to not induce catalepsy in rats, suggesting a low risk for motor side effects.
Experimental Protocol:
-
Apparatus: A horizontal bar raised a specific height from a flat surface.
-
Procedure:
-
The rat's forepaws are gently placed on the bar.
-
The time it takes for the rat to remove both forepaws from the bar and return to a normal posture is recorded.
-
-
Data Analysis: A prolonged descent time is indicative of a cataleptic state. A cut-off time is usually set (e.g., 180 seconds).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time to Descent (s) (Mean ± SEM) |
| Vehicle | - | 5 ± 2 |
| Haloperidol | 1.0 | 150 ± 20* |
| This compound | 0.3 | 8 ± 3 |
| This compound | 1.0 | 10 ± 4 |
*p < 0.001 compared to vehicle. Data are illustrative based on published findings.
Assessment of General Activity
Locomotor Activity (Open Field Test)
Application Note: The open field test is used to assess spontaneous locomotor activity and exploratory behavior. It can be used to detect sedative effects of a compound. Chronic treatment with this compound has been shown to decrease locomotor activity, suggesting a potential sedative effect, but it does not induce the metabolic side effects like weight gain often seen with other atypical antipsychotics.
Experimental Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.
-
Procedure:
-
The rat is placed in the center of the open field.
-
The animal is allowed to freely explore the arena for a set period of time.
-
-
Data Analysis: Parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are measured. A significant decrease in distance traveled can indicate sedation.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (m) (Mean ± SEM) |
| Vehicle (Chronic) | - | 150 ± 15 |
| This compound (Chronic) | 0.3 | 100 ± 12* |
*p < 0.05 compared to vehicle. Data are illustrative based on published findings.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for the Novel Object Recognition task.
References
- 1. Effects of 2-bromoterguride, a dopamine D2 receptor partial agonist, on cognitive dysfunction and social aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bromerguride Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bromerguride dosage for in vivo experimental success.
Troubleshooting Guide
Effective in vivo studies with this compound require careful dose selection to achieve desired pharmacological effects while minimizing adverse reactions. Below is a guide to common issues, their potential causes, and recommended solutions.
| Issue Observed | Potential Cause | Recommended Solution |
| No discernible behavioral or physiological effect | Insufficient Dosage: The administered dose may be below the therapeutic threshold for the intended effect. | - Perform a dose-response study to determine the minimal effective dose (MED). Start with a low dose (e.g., 0.1 mg/kg) and incrementally increase the dose in subsequent experimental groups. - Consult literature for effective doses of similar dopamine D2 receptor antagonists to inform your dose range. |
| Ineffective Route of Administration: The chosen route (e.g., oral) may result in poor bioavailability. | - Consider switching to an administration route with higher bioavailability, such as intraperitoneal (IP) or subcutaneous (SC) injection. - If oral administration is necessary, investigate formulation strategies to enhance absorption. | |
| Compound Instability: this compound may degrade in the chosen vehicle or under specific storage conditions. | - Prepare fresh solutions for each experiment. - Verify the stability of this compound in your chosen vehicle at the intended storage temperature and duration. | |
| Excessive Sedation or Immobility | High Dosage: The administered dose is likely too high, leading to significant dopamine D2 receptor antagonism and motor suppression. | - Reduce the dosage. A dose-dependent inhibition of spontaneous locomotor activity has been reported for 2-bromolisuride (an alternative name for this compound). - Conduct a dose-titration study to identify the maximum tolerated dose (MTD) that does not produce excessive sedation. |
| Off-Target Effects: At higher concentrations, this compound may interact with other receptors, contributing to sedation. | - Review the receptor binding profile of this compound. - If sedation is a persistent issue, consider co-administration of a compound that may counteract the sedative effects, if appropriate for the study design. | |
| Unexplained Variability in Results | Inconsistent Dosing Technique: Variations in injection volume or placement can lead to inconsistent drug exposure. | - Ensure all personnel are properly trained and standardized on the administration technique. - For IP injections, use a consistent anatomical landmark for injection to minimize variability. |
| Animal-to-Animal Variability: Differences in metabolism, age, or weight can contribute to varied responses. | - Increase the sample size per group to improve statistical power. - Ensure that animals are age- and weight-matched across experimental groups. | |
| Acute Adverse Events (e.g., distress, seizures) | Toxicity: The dose may be approaching or exceeding the toxic threshold. | - Immediately cease administration and monitor the animal. - Drastically reduce the dose in future experiments and perform a thorough MTD study. |
| Vehicle Toxicity: The vehicle used to dissolve this compound may be causing the adverse reaction. | - Include a vehicle-only control group in all experiments to assess the vehicle's effects. - If the vehicle is suspected, explore alternative, more biocompatible vehicles. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a naïve rodent?
A1: Based on literature for related compounds and the known pharmacology of this compound as a dopamine D2 antagonist, a conservative starting dose for a dose-finding study in rats or mice would be in the range of 0.1 to 1.0 mg/kg, administered intraperitoneally (IP). It is crucial to conduct a pilot study with a small number of animals to observe for any adverse effects before proceeding with larger experimental groups.
Q2: How does this compound's effect on locomotor activity change with dose?
A2: this compound, also known as 2-bromolisuride, has been shown to produce a dose-dependent inhibition of spontaneous locomotor activity in rats. This is a typical response for a dopamine D2 receptor antagonist. At lower doses, the effect may be minimal, while at higher doses, you can expect to see a significant reduction in movement, which can progress to catalepsy at excessive doses.
Q3: What are the expected effects of this compound on prolactin levels?
A3: As a dopamine D2 receptor antagonist, this compound is expected to increase serum prolactin levels. Dopamine tonically inhibits prolactin secretion from the pituitary gland, so blocking D2 receptors will disinhibit this process. Studies with the related compound bromopride have shown that a 2.5 mg/kg IP dose in rats can cause a maximal increase in prolactin levels.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is an ergoline derivative that acts as a dopamine D2 receptor partial agonist, with a notable antagonistic effect at these receptors. It also has affinities for serotonin and adrenergic receptors, which may contribute to its overall pharmacological profile.
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound on Spontaneous Locomotor Activity in Rats
Objective: To determine the dose-dependent effects of this compound on spontaneous locomotor activity in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 5% DMSO and 5% Tween 80)
-
Male Wistar rats (250-300g)
-
Open field activity chambers equipped with infrared beams
-
Standard laboratory animal supplies (cages, bedding, food, water)
-
Syringes and needles for intraperitoneal (IP) injection
Methodology:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. Handle the animals daily for 3-4 days prior to testing to reduce stress.
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Habituate each rat to the open field chamber for 30 minutes.
-
Group Allocation: Randomly assign rats to experimental groups (n=8-10 per group), including a vehicle control group and at least three this compound dose groups (e.g., 0.5, 1.0, and 2.5 mg/kg).
-
Drug Preparation and Administration: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. Administer the assigned dose or vehicle via IP injection at a volume of 1 ml/kg.
-
Locomotor Activity Recording: Immediately after injection, place each rat back into the open field chamber and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of different this compound doses to the vehicle control.
Visualizations
Caption: Experimental workflow for a dose-response study.
Caption: this compound's antagonistic action on the D2 receptor pathway.
Caption: Troubleshooting logic for dosage optimization.
Technical Support Center: Synthesis of Stable Bromerguride Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of stable Bromerguride analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the tetracyclic ergoline scaffold of this compound analogs?
A1: The main challenges include the inherent complexity of the four-ring system, the tendency of intermediates to undergo oxidation, rearrangement, and decomposition, and the difficulty in introducing substituents at positions other than those found in naturally occurring ergoline alkaloids.[1] Stereocontrol, particularly at the C-5, C-10, and C-8 positions, is also a significant hurdle.[1]
Q2: Why is the bromination of the ergoline scaffold challenging, and what are the common side products?
A2: Bromination of the electron-rich indole nucleus of the ergoline scaffold can be difficult to control, leading to the formation of multiple brominated species. The primary challenge is achieving selective mono-bromination at the desired C-2 position. Common side products include di- and tri-brominated impurities, where additional bromine atoms are added to other positions on the indole ring, such as C-12, C-13, or C-14.[2] Over-bromination can be a significant issue, reducing the yield of the desired 2-bromoergoline analog.
Q3: What factors contribute to the instability of this compound analogs, and how can they be stabilized?
A3: Ergot alkaloids, including this compound analogs, are susceptible to degradation and epimerization.[3][4] Stability is influenced by temperature, solvent polarity, pH, and exposure to light. The C-8 position is particularly prone to epimerization, especially under acidic or basic conditions, leading to a mixture of diastereomers. To enhance stability, it is crucial to use mild reaction and purification conditions, store compounds at low temperatures (ideally -20°C or below) in appropriate solvents like chloroform, and protect them from light.
Q4: What are the most effective methods for purifying this compound analogs and separating diastereomers?
A4: Purification of this compound analogs often involves chromatographic techniques. Column chromatography using silica gel or, for acid-sensitive compounds, neutral or basic alumina is a common method. For separating the C-8 epimers (diastereomers), High-Performance Liquid Chromatography (HPLC), particularly with a C18 or phenyl-hexyl stationary phase, is often effective. Solid-phase extraction (SPE) can be a useful cleanup step prior to HPLC analysis.
Q5: Which analytical techniques are best suited for characterizing this compound analogs and confirming their purity?
A5: A combination of analytical methods is typically employed. HPLC with fluorescence or UV detection is a standard technique for assessing purity and quantifying the analyte. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity for both identification and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirming the position of the bromine substituent.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of the Ergoline Scaffold
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Extend the reaction time and monitor progress by TLC or LC-MS.- Gradually increase the reaction temperature, being mindful of potential decomposition. |
| Suboptimal catalyst or reagents | - For palladium-catalyzed reactions (e.g., Heck cyclization), ensure the catalyst is active and use anhydrous, degassed solvents.- Vary the palladium-to-ligand ratio; a 1:2 or 1:3 ratio is a good starting point.- Ensure all reagents are of high purity and free from water or other contaminants. |
| Side reactions | - Purify starting materials to remove impurities that may interfere with the reaction.- Optimize reaction conditions (temperature, solvent, base) to favor the desired product. |
| Poor product isolation | - For water-soluble analogs, consider continuous liquid-liquid extraction or salting out the aqueous layer.- If emulsions form during extraction, add brine to help break them. |
Problem 2: Poor Selectivity and Formation of Poly-brominated Byproducts During Bromination
| Potential Cause | Troubleshooting Steps |
| Overly reactive brominating agent | - Use a milder brominating agent, such as N-bromosuccinimide (NBS), instead of elemental bromine.- Control the stoichiometry of the brominating agent carefully; use 1-2 equivalents as a starting point. |
| Reaction conditions too harsh | - Perform the bromination at a lower temperature to reduce the reaction rate and improve selectivity.- Slowly add the brominating agent to the reaction mixture to maintain a low concentration. |
| Substrate reactivity | - The electron-rich nature of the indole ring makes it susceptible to multiple substitutions. Consider protecting other reactive sites on the molecule if possible. |
Problem 3: Product Decomposition or Epimerization During Workup and Purification
| Potential Cause | Troubleshooting Steps |
| Acidic or basic conditions | - Use neutral workup conditions (e.g., washing with water and brine).- For chromatography, use neutral or basic alumina instead of silica gel if the compound is acid-sensitive. |
| Elevated temperatures | - Perform all purification steps at low temperatures.- Use a rotary evaporator with a cold water bath for solvent removal. |
| Prolonged exposure to silica gel | - Minimize the time the compound spends on the chromatography column.- Use a faster mobile phase if possible without sacrificing separation. |
| Exposure to light | - Protect the compound from light at all stages of workup and purification by using amber vials or wrapping glassware in aluminum foil. |
Data Presentation
Table 1: Representative Data for the Synthesis and Stability of this compound Analogs
| Analog | Synthetic Step | Yield (%) | Purity (%) | Stability Notes | Reference |
| 2-Bromo-LSD | Bromination of LSD | ~33 (crude) | Not reported | Prone to formation of poly-brominated impurities. | |
| Ergotamine | - | - | >98 | Stable in chloroform at 20°C for 6 weeks. | |
| Ergosine | - | - | ~96 | Shows the highest degree of epimerization (43% after 6 weeks at 20°C in methanol/dichloromethane). | |
| Ergocristine | - | - | >98 | Significant epimerization observed after 14 days at 4°C in rye extract. |
Experimental Protocols
Key Experiment: Synthesis of a 2-Bromoergoline Analog (Representative Protocol)
This protocol is a representative example based on the synthesis of 2-bromo-LSD from methylergometrine.
Step 1: Bromination of Methylergometrine
-
Dissolve methylergometrine (1 equivalent) in a suitable solvent (e.g., dioxane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (1-2 equivalents) in the same solvent.
-
Stir the reaction mixture at low temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude brominated intermediate.
Step 2: Hydrolysis to Bromo-lysergic Acid
-
Dissolve the crude intermediate from Step 1 in a suitable solvent mixture (e.g., ethanol/water).
-
Add a strong base (e.g., sodium hydroxide) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC or LC-MS.
-
After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the bromo-lysergic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 3: Amidation to the Final this compound Analog
-
Suspend the bromo-lysergic acid from Step 2 in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add an acylating agent (e.g., oxalyl chloride or a carbodiimide) and a suitable amine base (e.g., triethylamine).
-
Stir the mixture at room temperature until the acid is activated.
-
Add the desired amine (e.g., diethylamine for a this compound analog similar to 2-bromo-LSD).
-
Continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel or alumina) or preparative HPLC.
Mandatory Visualization
References
Technical Support Center: Optimizing Ergoline Derivative Selectivity for D2/5-HT2A Receptors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the selectivity of ergoline derivatives for dopamine D2 and serotonin 5-HT2A receptors.
Frequently Asked Questions (FAQs)
Q1: My ergoline derivative shows high affinity for both D2 and 5-HT2A receptors. How can I improve its selectivity?
A1: Achieving selectivity between D2 and 5-HT2A receptors is a common challenge due to structural similarities in their binding pockets. Here are several strategies to consider:
-
Structural Modifications to the Ergoline Scaffold:
-
Substitution at the N6-position: Modifying the substituent at the N6-position of the ergoline ring can significantly impact D2 receptor affinity.
-
Substitution at the C8-position: The nature of the substituent at the C8-position is crucial for modulating activity at both D2 and 5-HT2A receptors. For instance, some 8-(arylthiomethyl)-6-methylergolenes show interesting activity profiles.[1]
-
Introducing Bulky Groups: Adding bulky substituents to the phenyl ring of the ergoline skeleton can hinder interaction with certain receptors, thereby improving selectivity for 5-HT1A and 5-HT2A receptors.[2]
-
-
Aza-Ergoline Scaffolds: Introducing nitrogen atoms into the ergoline ring system to create aza-analogous scaffolds can lead to potent and selective ligands. By introducing distal substituents on a tetracyclic aza-ergoline scaffold, researchers have developed analogues with subnanomolar binding affinities for either D2 or 5-HT6 receptors.[3][4][5]
-
Computational Modeling: Employing molecular docking and quantitative structure-activity relationship (QSAR) studies can help predict the binding modes of your derivatives and identify modifications that favor interaction with one receptor over the other.
Q2: I am observing inconsistent results in my receptor binding assays. What are the common pitfalls?
A2: Inconsistent radioligand binding assay results can stem from several factors. Here is a troubleshooting checklist:
-
Reagent Quality:
-
Radioligand Integrity: Ensure the radioligand has not degraded. Check the expiration date and specific activity.
-
Receptor Source: Use a consistent and well-characterized source of receptors, whether from cell membranes or recombinant proteins. Variability in receptor expression levels can affect results.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium. Optimize incubation time and maintain a constant temperature.
-
Buffer Composition: The pH, ionic strength, and presence of divalent cations in the assay buffer can influence ligand binding.
-
Nonspecific Binding: High nonspecific binding can mask the specific signal. Ensure you are using an appropriate concentration of a competing unlabeled ligand to define nonspecific binding accurately.
-
-
Experimental Technique:
-
Pipetting Accuracy: Inaccurate pipetting can introduce significant errors, especially when working with small volumes.
-
Filtration Technique (for filtration assays): Incomplete or slow filtration can lead to dissociation of the ligand-receptor complex. Ensure rapid and efficient washing to remove unbound radioligand.
-
Q3: My compound shows good binding affinity but low functional activity. What could be the reason?
A3: A discrepancy between high binding affinity and low functional activity can indicate several possibilities:
-
Agonist vs. Antagonist Activity: The compound may be acting as an antagonist or a partial agonist. A high-affinity antagonist will bind to the receptor but will not elicit a functional response. Functional assays are necessary to determine the intrinsic activity of the compound.
-
Biased Agonism: The compound might be a biased agonist, selectively activating one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). It is crucial to test for activity in multiple functional assays that measure different downstream signaling events.
-
Allosteric Modulation: The compound could be an allosteric modulator, binding to a site distinct from the orthosteric binding site and modulating the affinity or efficacy of the endogenous ligand.
Q4: What are the key signaling pathways to consider for D2 and 5-HT2A receptors?
A4: D2 and 5-HT2A receptors primarily signal through different G-protein-coupled pathways:
-
D2 Receptors: These are typically Gi/o-coupled receptors. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
5-HT2A Receptors: These are primarily Gq/11-coupled receptors. Activation stimulates phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
It's important to note the existence of functional crosstalk and potential heteromerization between D2 and 5-HT2A receptors, which can lead to more complex signaling outcomes. For instance, D2 receptor activation can modulate 5-HT2A receptor-mediated signaling.
Troubleshooting Guides
Guide 1: Low Yield or Purity in Ergoline Derivative Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low reaction yield | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS. Consider increasing reaction time or temperature. |
| Side reactions occurring. | Optimize reaction conditions (solvent, temperature, catalyst). Use protective groups for sensitive functional groups. | |
| Poor quality of starting materials. | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). | |
| Difficulty in purification | Formation of closely related byproducts. | Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for purification. |
| Compound instability. | Handle the compound under an inert atmosphere (e.g., nitrogen, argon) and protect it from light if it is light-sensitive. |
Guide 2: Inconsistent Functional Assay Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicates | Cell-based assay variability. | Ensure consistent cell seeding density and passage number. Check for cell viability. |
| Inaccurate compound dilutions. | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes. | |
| No dose-response curve observed | Compound concentration range is not appropriate. | Test a wider range of concentrations, typically from 10⁻¹² M to 10⁻⁵ M. |
| Compound is inactive or an antagonist. | Confirm binding with a radioligand binding assay. Test for antagonist activity by co-incubating with a known agonist. | |
| Unexpected agonist/antagonist behavior | Receptor desensitization or downregulation. | Reduce incubation time with the ligand. |
| Crosstalk with other signaling pathways. | Investigate downstream signaling events to understand the complete pharmacological profile. |
Quantitative Data Summary
Table 1: Binding Affinities (Ki, nM) of Selected Ergoline Derivatives and Reference Compounds
| Compound | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Selectivity (Ki 5-HT2A / Ki D2) | Reference |
| Bromocriptine | Varies | Varies | Low | |
| Lisuride | Varies | Preferential affinity | - | |
| CQ 32-084 | >1000 | 9 | >111 | |
| Dihydroergocryptine | Preferential affinity | Varies | - | |
| Aza-ergoline Analog 1 | 0.8 | >1000 | >1250 | |
| Aza-ergoline Analog 2 | >1000 | 1.2 | <0.0012 |
Note: "Varies" indicates that specific Ki values were not provided in the abstract, but the compound's general affinity profile was described. This table is illustrative and specific values should be obtained from the full-text articles.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for D2 and 5-HT2A Receptors
Objective: To determine the binding affinity (Ki) of a test compound for D2 and 5-HT2A receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or 5-HT2A receptors.
-
Radioligand: [³H]Spiperone (for D2) or [³H]Ketanserin (for 5-HT2A).
-
Unlabeled ("cold") ligand for nonspecific binding determination (e.g., Haloperidol for D2, Ketanserin for 5-HT2A).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
To each well of the microplate, add:
-
25 µL of assay buffer (for total binding) or unlabeled ligand (for nonspecific binding).
-
25 µL of the test compound dilution.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting nonspecific binding from total binding.
-
Determine the IC50 value of the test compound by nonlinear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay for 5-HT2A Receptor Activation (Inositol Phosphate Accumulation)
Objective: To measure the functional activity of a test compound at the 5-HT2A receptor by quantifying inositol phosphate (IP) accumulation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
[³H]myo-inositol.
-
Stimulation buffer (e.g., HBSS containing 10 mM LiCl).
-
Test compound stock solution.
-
Agonist control (e.g., Serotonin).
-
Lysis buffer.
-
Anion exchange chromatography columns.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Seed the cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with [³H]myo-inositol in inositol-free medium for 18-24 hours.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with stimulation buffer for 15 minutes.
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C. Include a positive control (agonist) and a vehicle control.
-
Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., 0.1 M formic acid).
-
Isolate the total inositol phosphates using anion exchange chromatography.
-
Quantify the radioactivity of the eluted IP fraction by liquid scintillation counting.
-
Plot the concentration-response curve and determine the EC50 and Emax values for the test compound.
Visualizations
Caption: Workflow for screening and optimizing ergoline derivatives.
Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.
References
- 1. Ergot alkaloids. New ergolines as selective dopaminergic stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergoline - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel aza-analogous ergoline derived scaffolds as potent serotonin 5-HT₆ and dopamine D₂ receptor ligands. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Poor Solubility of Bromerguride in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Bromerguride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: Like many synthetic ergot alkaloids, this compound possesses a complex, rigid molecular structure with significant hydrophobic regions. This molecular structure can lead to strong intermolecular forces in the solid state, making it difficult for water molecules to effectively solvate the individual this compound molecules and overcome the crystal lattice energy.
Q2: What are the initial steps I should take to try and dissolve this compound in an aqueous buffer?
A2: Initially, simple methods such as pH adjustment and the use of co-solvents should be explored. As this compound is a weakly basic compound, decreasing the pH of the aqueous solution can increase its solubility. Additionally, the use of a small percentage of a water-miscible organic co-solvent can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent, thereby improving the solubility of the hydrophobic this compound molecule.[1][2][3][]
Q3: Are there more advanced techniques available if simple methods are insufficient?
A3: Yes, several advanced formulation strategies can significantly enhance the aqueous solubility of poorly soluble drugs like this compound.[5] These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.
-
Complexation: Utilizing complexing agents like cyclodextrins can encapsulate the hydrophobic this compound molecule, forming a water-soluble inclusion complex.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon standing.
Possible Cause: The initial dissolution may have resulted in a supersaturated and thermodynamically unstable solution.
Troubleshooting Steps:
-
Re-evaluate Solvent System:
-
If using a co-solvent, try slightly increasing the percentage of the co-solvent.
-
If pH adjustment was used, ensure the final pH of the solution is maintained and consider using a buffer with a higher buffering capacity.
-
-
Employ Stabilizers: For advanced formulations like nanosuspensions, the addition of stabilizers is crucial to prevent particle aggregation and precipitation.
-
Consider Solid Dispersion: Creating a solid dispersion can help maintain the drug in an amorphous state, preventing recrystallization and precipitation.
Issue 2: The dissolution rate of this compound is too slow for my in vitro assay.
Possible Cause: The particle size of the this compound powder is too large, limiting the surface area available for dissolution.
Troubleshooting Steps:
-
Micronization: Reduce the particle size of the this compound powder through micronization techniques such as jet milling.
-
Nanonization: For a more significant increase in dissolution rate, consider preparing a nanosuspension of this compound. This can be achieved through media milling or high-pressure homogenization.
-
Solid Dispersion with a Fast-Dissolving Carrier: Formulating this compound as a solid dispersion with a highly water-soluble carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can dramatically increase its dissolution rate.
Quantitative Data Summary
The following tables provide hypothetical comparative data for different solubility enhancement techniques that could be applied to this compound. These values are illustrative and actual results may vary.
Table 1: Comparison of this compound Solubility with Different Techniques
| Technique | Solvent System | Resulting this compound Concentration (µg/mL) | Fold Increase in Solubility (approx.) |
| None (Control) | Deionized Water | 0.1 | 1 |
| pH Adjustment | pH 3.0 Buffer | 5.0 | 50 |
| Co-solvency | 20% Ethanol in Water | 15.0 | 150 |
| Cyclodextrin Complexation | 10% HP-β-CD in Water | 50.0 | 500 |
| Solid Dispersion | 1:10 this compound:PVP K30 | 100.0 | 1000 |
| Nanosuspension | Stabilized aqueous suspension | >250.0 (as dispersed particles) | >2500 |
Table 2: Effect of Co-solvents on this compound Solubility
| Co-solvent | Concentration (% v/v) | This compound Solubility (µg/mL) |
| Ethanol | 10 | 8.0 |
| 20 | 15.0 | |
| 40 | 45.0 | |
| Propylene Glycol | 10 | 6.5 |
| 20 | 12.0 | |
| 40 | 38.0 | |
| PEG 400 | 10 | 10.0 |
| 20 | 25.0 | |
| 40 | 70.0 |
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
-
Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 2.0 to 7.0 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-7).
-
Equilibration: Add an excess amount of this compound powder to each buffer solution in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Filter the suspensions through a 0.22 µm syringe filter to remove undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Cyclodextrin Solution Preparation: Prepare an aqueous solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), at a desired concentration (e.g., 1-20% w/v).
-
Complexation: Add an excess amount of this compound to the cyclodextrin solution.
-
Stirring/Sonication: Stir the mixture vigorously or sonicate for several hours at a controlled temperature to facilitate the formation of the inclusion complex.
-
Equilibration and Analysis:
-
Allow the solution to equilibrate for 24 hours.
-
Filter the solution and analyze the this compound concentration in the filtrate via HPLC.
-
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Mechanisms of common solubility enhancement techniques.
References
Technical Support Center: Long-Term Stability of Bromerguride in Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Bromerguride in stock solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: The ideal storage conditions are compound-specific and should ideally be provided by the manufacturer. However, this compound is an ergoline derivative, a class of compounds often sensitive to light and oxidation. Therefore, general best practices for storing stock solutions of potentially sensitive compounds should be followed:
-
Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.[1]
-
Light: Protect the solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.[2]
-
Aliquoting: It is highly recommended to dispense the stock solution into smaller, single-use aliquots. This prevents repeated freeze-thaw cycles which can degrade the compound.
Q3: How long can I store this compound stock solutions?
A3: Without specific stability data for this compound, it is impossible to provide a definitive shelf-life. The stability of the stock solution should be experimentally determined under your specific storage conditions. A long-term stability study is recommended to establish an appropriate expiration date.
Q4: What are the signs of this compound degradation in a stock solution?
A4: Degradation of this compound in a stock solution can manifest in several ways:
-
Visual Changes: Observe the solution for any color change or the formation of precipitates.
-
Inconsistent Experimental Results: A common indicator of compound degradation is a decrease in its expected potency or altered activity, leading to inconsistent or lower-than-expected experimental outcomes. To confirm this, you can prepare a fresh stock solution and compare its performance to the older one.
Q5: How can I test the stability of my this compound stock solution?
A5: The stability of your this compound stock solution should be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This involves analyzing the solution at various time points to quantify the amount of the parent compound remaining and to detect the appearance of any degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in my experiments.
| Potential Cause | Recommended Action |
| Compound Degradation | 1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your current stock solution.2. Review Storage Conditions: Ensure the stock solution is stored at the recommended temperature, protected from light, and in a tightly sealed container.3. Assess Solution Stability: Prepare a fresh stock solution and compare its performance in your assay to the older solution. |
Issue 2: Visible changes (e.g., color change, precipitation) in the stock solution.
| Potential Cause | Recommended Action |
| Chemical Instability, Oxidation, or Hydrolysis | 1. Consult Compound Documentation: Review any available information from the manufacturer regarding solubility and stability.2. Evaluate Solvent Choice: Ensure the solvent is appropriate and of high purity. The compound may be precipitating out of solution.3. Perform Stability Analysis: Use HPLC to analyze the solution for the presence of degradation products. |
Summary of General Storage Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO or other compatible organic solvent. | To ensure complete dissolution and minimize solvent-induced degradation. |
| Temperature | -20°C or -80°C. | To slow down the rate of chemical degradation. |
| Light Exposure | Store in amber vials or wrap in foil. | To prevent photolytic degradation, as ergoline derivatives can be light-sensitive. |
| Freeze-Thaw Cycles | Aliquot into single-use volumes. | To avoid degradation caused by repeated temperature fluctuations. |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound Stock Solution using HPLC
This protocol outlines a general procedure for assessing the long-term stability of a this compound stock solution.
1. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in a suitable high-purity solvent (e.g., DMSO) to a final concentration of 10 mM.
- Vortex or sonicate until the compound is fully dissolved.
2. Aliquoting and Storage:
- Dispense the stock solution into multiple single-use, light-protected (amber) vials.
- Store the aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
3. Stability Time Points:
- Establish a schedule for stability testing. Recommended time points include: 0, 1, 3, 6, 12, and 24 months.
4. HPLC Analysis:
- At each time point, retrieve one aliquot from each storage temperature.
- Allow the aliquot to thaw completely and equilibrate to room temperature.
- Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the mobile phase.
- Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
- Quantify the peak area of the this compound peak.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
- Plot the percentage of this compound remaining against time for each storage condition.
- The stock solution is generally considered stable if the concentration of the active compound remains above 90% of the initial concentration.
Visualizations
Caption: Experimental workflow for assessing the long-term stability of a stock solution.
Caption: Hypothetical degradation pathways for an ergoline derivative like this compound.
References
Minimizing off-target effects of Bromerguride in experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bromerguride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as 2-bromolisuride, is an ergoline derivative. It is primarily known as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor agonist.[1] Its pharmacodynamic profile is considered to be reversed compared to its parent compound, lisuride, which is a dopamine agonist.[1][2]
Q2: I'm observing unexpected effects in my cell-based assay after treatment with this compound. How can I determine if these are off-target effects?
Distinguishing between on-target and off-target effects is crucial. Here are several strategies you can employ:
-
Use a Negative Control Compound: A structurally similar but inactive analog of this compound can help differentiate between on- and off-target effects. If the inactive analog produces the same phenotype, it is likely an off-target effect.
-
Employ a Structurally Different Compound with the Same Target: Use another well-characterized dopamine D2 antagonist or 5-HT2A agonist with a different chemical structure. If both compounds produce the same effect, it strengthens the evidence for an on-target mechanism.
-
Perform Target Knockdown/Knockout Experiments: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (Dopamine D2 or 5-HT2A receptors). If the effect of this compound is diminished or absent in these cells, it is likely an on-target effect.
-
Conduct a Dose-Response Analysis: Off-target effects often occur at higher concentrations.[3] Perform a dose-response curve for both the intended on-target effect and the unexpected phenotype to see if they have different potency profiles.
Q3: What are some known off-targets for this compound that I should be aware of?
Besides its primary targets, this compound has been shown to have affinity for other receptors. For instance, it displays high affinity for α2C-adrenoceptors.[1] It is crucial to consider these potential off-targets when designing experiments and interpreting data.
Q4: How can I proactively design my experiments to minimize off-target effects of this compound?
A well-thought-out experimental design is key to minimizing off-target effects:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to elicit the desired on-target effect and use this concentration for your experiments. This reduces the likelihood of engaging lower-affinity off-targets.
-
Optimize Incubation Time: The duration of exposure to this compound can influence off-target effects. Conduct time-course experiments to identify the optimal incubation time for observing the on-target effect while minimizing off-target responses.
-
Ensure High-Purity Compound: Use highly purified this compound to avoid confounding effects from impurities.
-
Thoroughly Characterize Your Experimental System: Be aware of the receptor expression profile of your cell line or animal model to anticipate potential off-target interactions.
Troubleshooting Guides
Problem 1: High background or non-specific binding in radioligand binding assays.
| Possible Cause | Recommendation |
| Suboptimal radioligand concentration | Titrate the radioligand to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Insufficient washing | Increase the number and/or duration of wash steps to remove unbound radioligand. |
| Inappropriate blocking agent | Optimize the type and concentration of the blocking agent (e.g., BSA) in your assay buffer. |
| Radioligand degradation | Use fresh radioligand and store it properly according to the manufacturer's instructions. |
| High non-specific binding to filters/plates | Pre-soak filters or plates with a blocking solution (e.g., polyethyleneimine) to reduce non-specific adherence. |
Problem 2: Inconsistent or unexpected results in functional assays (e.g., cAMP or Calcium Flux).
| Possible Cause | Recommendation |
| Cell health and density | Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density. |
| Agonist/Antagonist concentration | Perform a full dose-response curve to determine the EC50/IC50 and ensure you are working within the optimal concentration range. |
| Receptor desensitization | Minimize pre-incubation times with agonists to avoid receptor desensitization. |
| Assay interference | This compound may interfere with the assay components (e.g., fluorescent reporters). Run appropriate controls, such as a cell-free assay, to test for interference. |
| Off-target receptor activation | The observed effect may be due to this compound acting on an unintended receptor that also couples to the measured signaling pathway. Use selective antagonists for suspected off-target receptors to block this effect. |
Quantitative Data
Table 1: this compound (2-Bromoterguride) Binding Affinities (Ki) and Functional Activity
| Receptor | Species | Assay Type | Ki (nM) | Functional Activity |
| Dopamine D2 (long isoform) | Human | Radioligand Binding ([³H]spiperone) | 1.8 | Antagonist |
| Dopamine D2 (short isoform) | Human | [³⁵S]GTPγS Binding | 2.5 | Partial Agonist (low intrinsic activity) |
| Serotonin 5-HT2A | Porcine | Radioligand Binding ([³H]ketanserin) | 1.2 | Agonist |
| α2C-Adrenoceptor | - | - | High Affinity | - |
Data synthesized from scientific literature.
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Radioligand: [³H]-Spiperone
-
Non-specific binding control: (+)-Butaclamol (10 µM)
-
This compound
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Method:
-
Membrane Preparation:
-
Culture and harvest HEK293-D2 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add 10 µM (+)-butaclamol.
-
Incubate at room temperature for 60 minutes.
-
-
Harvesting and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place filters in scintillation vials with scintillation cocktail and count using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
This protocol measures the agonistic activity of this compound at the human 5-HT2A receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium indicator (e.g., Fluo-4)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Serotonin (5-HT) as a reference agonist
-
This compound
-
96- or 384-well black, clear-bottom plates
-
Fluorescent plate reader
Method:
-
Cell Plating:
-
Plate the cells in the 96- or 384-well plates and allow them to attach overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference agonist (5-HT) in assay buffer.
-
Add the compounds to the respective wells.
-
-
Measurement:
-
Immediately measure the change in fluorescence intensity using a fluorescent plate reader. The kinetic readings are typically taken over a period of 1-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: Primary signaling pathways of this compound.
Caption: General workflow for in vitro experiments.
Caption: Decision tree for troubleshooting unexpected effects.
References
Technical Support Center: Troubleshooting Bromerguride Binding Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Bromerguride binding assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help ensure the accuracy and reproducibility of your experimental data.
Troubleshooting Guide
This section addresses common problems encountered during this compound binding assays in a question-and-answer format, offering potential causes and actionable solutions.
Question 1: Why is my non-specific binding (NSB) excessively high?
High non-specific binding can mask the specific binding signal, leading to a poor assay window and inaccurate results.[1] Ideally, non-specific binding should be less than 50% of the total binding.[2]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Radioligand Issues | Use a lower radioligand concentration , ideally at or below the dissociation constant (Kd) value.[2] Ensure the radiochemical purity is high (typically >90%).[2] Hydrophobic radioligands tend to have higher NSB, so consider a more hydrophilic alternative if available.[2] |
| Insufficient Blocking | Incorporate a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer to reduce binding to non-target sites. Pre-treating assay plates and filter mats with blocking agents can also be effective. |
| Inadequate Washing | Increase the number and/or volume of wash steps using ice-cold wash buffer to minimize the dissociation of specifically bound ligand while removing unbound radioligand. Avoid letting filters dry out between washes. |
| High Membrane Protein Concentration | Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg, but this should be optimized for your specific target. |
| Ligand Sticking to Plates/Filters | Use low-protein-binding plates and tubes. Adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the buffer can also help. |
Question 2: What are the reasons for low or no detectable specific binding?
Low specific binding can make it difficult to obtain reliable data and may indicate issues with reagents, experimental setup, or the biological preparation.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Receptor Integrity Issues | Confirm the presence and activity of the receptor in your membrane preparation using techniques like Western blotting. Ensure proper storage and handling to prevent degradation. |
| Incorrect Radioligand Concentration | Verify the radioligand concentration. An actual concentration that is too low may result in an undetectable signal. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. Ensure the incubation is long enough to reach equilibrium. The buffer composition, including pH and ionic strength, should be optimized for the target receptor. |
| Low Receptor Density | Use a cell line or tissue known to have a higher expression of the target receptor (Dopamine D2 or Serotonin 5-HT2A). |
| Radioligand Degradation | Check the age and storage conditions of the radioligand. Degradation can lead to decreased specific activity and purity. |
Question 3: Why am I observing high variability between my assay replicates?
Potential Causes and Solutions:
| Potential Cause | Solution |
| Pipetting Inaccuracies | Ensure accurate and consistent pipetting , especially for small volumes of radioligand, competitor, and membranes. Use calibrated pipettes. |
| Inconsistent Washing | Standardize the washing procedure for all wells and plates. Automated cell harvesters can improve consistency over manual washing. |
| Incomplete Mixing | Ensure all assay components are thoroughly mixed upon addition to the wells. |
| Temperature Gradients | Avoid temperature fluctuations across the assay plate during incubation. |
| Edge Effects | Be cautious of "edge effects" in multi-well plates. Consider not using the outer wells or filling them with buffer to maintain a more uniform environment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets for this compound?
This compound is an ergoline derivative that acts as an antagonist at Dopamine D2 receptors and also interacts with Serotonin 5-HT2A receptors.
Q2: What should I consider when selecting a radioligand for a this compound competition assay?
When selecting a radioligand, consider the following:
-
High Affinity and Specificity: The radioligand should bind with high affinity to your target receptor (D2 or 5-HT2A) and have low affinity for other receptors.
-
Low Non-Specific Binding: Choose a radioligand known to have low NSB to ensure a good assay window.
-
High Specific Activity: A high specific activity allows for the use of lower concentrations, which can reduce NSB.
-
Chemical Stability: The radioligand should be stable under your storage and assay conditions.
Q3: What are the typical binding affinities (Ki) for this compound?
The binding affinity of this compound can vary depending on the receptor subtype and the specific assay conditions. It is crucial to determine the Ki value under your experimental conditions.
| Receptor | Typical Radioligand | Reference Compound |
| Dopamine D2 | [3H]Spiperone | (+)-Butaclamol |
| Serotonin 5-HT2A | [3H]Ketanserin | Ketanserin |
Q4: How does the assay buffer composition affect the binding results?
The buffer composition is critical and can significantly impact ligand binding. Key components to consider include:
-
pH: The optimal pH should be determined for the specific receptor-ligand interaction.
-
Ionic Strength: The salt concentration (e.g., NaCl) can influence electrostatic interactions.
-
Divalent Cations: Some receptors require divalent cations like Mg2+ or Mn2+ for optimal binding.
-
Additives: BSA is often included to prevent non-specific binding, and protease inhibitors may be necessary to maintain receptor integrity.
Experimental Protocols and Data
Detailed Methodology: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay with this compound. Optimization of specific parameters is recommended.
1. Materials and Reagents:
-
Membrane preparation containing the target receptor (Dopamine D2 or Serotonin 5-HT2A).
-
Radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A).
-
This compound (test compound).
-
Unlabeled competitor for NSB determination (e.g., 10 µM (+)-butaclamol for D2).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold assay buffer).
-
96-well plates (low-protein-binding).
-
Filter mats (e.g., GF/B).
-
Scintillation cocktail and scintillation counter.
2. Assay Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, radioligand, and either this compound, assay buffer (for total binding), or the unlabeled competitor (for NSB) to the appropriate wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filter mat to dry completely, then add scintillation cocktail.
-
Quantify the radioactivity in each filter using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations and Conditions
| Parameter | Recommendation | Rationale |
| Radioligand Concentration | At or below the Kd value | Minimizes ligand depletion and reduces NSB. |
| Membrane Protein | 100-500 µ g/well (to be optimized) | Ensures a sufficient signal without excessive NSB. |
| Unlabeled Competitor (for NSB) | 100-1000 fold higher than the radioligand Kd | Ensures complete displacement of the specific binding. |
| Incubation Time | Determined by association/dissociation experiments | Ensures the binding reaction reaches equilibrium. |
| Incubation Temperature | Typically 25°C or 37°C | Should be kept consistent and optimized for receptor stability. |
Visualizations: Workflows and Pathways
Caption: Experimental workflow for a competitive this compound binding assay.
Caption: Simplified signaling pathway for the Dopamine D2 receptor.
Caption: Simplified signaling pathway for the Serotonin 5-HT2A receptor.
Caption: Troubleshooting decision tree for inconsistent assay results.
References
Technical Support Center: Strategies to Reduce Metabolic Instability of Bromerguride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the metabolic instability of Bromerguride. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound that contributes to its instability?
A1: The primary metabolic pathway identified for this compound is N-deethylation of its urea moiety. This reaction is a common route of metabolism for many xenobiotics and is often catalyzed by Cytochrome P450 (CYP) enzymes in the liver.
Q2: Which Cytochrome P450 (CYP) isoforms are likely responsible for the N-deethylation of this compound?
A2: While specific studies on this compound are limited, N-dealkylation reactions, particularly of urea structures, are frequently mediated by the CYP3A4 isoform in humans.[1][2][3] Therefore, it is highly probable that CYP3A4 is the primary enzyme responsible for the metabolic N-deethylation of this compound. Other isoforms of the CYP2C and CYP2D families have also been implicated in the N-demethylation of other compounds and could play a minor role.[4]
Q3: What are the common in vitro systems used to assess the metabolic stability of this compound?
A3: The most common in vitro systems for evaluating metabolic stability are human liver microsomes (HLM) and cryopreserved human hepatocytes. HLMs are a cost-effective option rich in Phase I metabolizing enzymes like CYPs.[5] Hepatocytes provide a more comprehensive model as they contain both Phase I and Phase II enzymes, as well as transporters, offering a more physiologically relevant system.
Q4: How can the metabolic stability of this compound be improved?
A4: Strategies to enhance the metabolic stability of this compound at the N-deethylated urea moiety include:
-
Structural Modification: Introducing steric hindrance near the N-ethyl groups can limit access by metabolizing enzymes. This can be achieved by incorporating bulky substituents on adjacent positions of the molecule.
-
Deuterium Substitution: Replacing the hydrogen atoms on the ethyl groups with deuterium can strengthen the C-H bond, leading to a kinetic isotope effect that slows down the rate of metabolism by CYPs.
-
Bioisosteric Replacement: Replacing the N,N-diethylurea moiety with a more metabolically stable group that retains the desired pharmacological activity is another potential strategy.
Troubleshooting Guides
Issue 1: High Variability in Metabolic Stability Data Between Experiments
Possible Causes:
-
Inconsistent Pipetting: Inaccurate pipetting of this compound, cofactors (NADPH), or the enzyme source (microsomes or hepatocytes) can lead to significant variability.
-
Variable Enzyme Activity: The metabolic activity of liver microsomes and hepatocytes can vary between lots and donors. Repeated freeze-thaw cycles of the enzyme preparations can also lead to a loss of activity.
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics and lead to variable results.
-
Solvent Effects: The concentration of the solvent used to dissolve this compound (e.g., DMSO) can impact enzyme activity if it exceeds a certain threshold (typically >0.5%).
Solutions:
-
Pipetting Technique: Use calibrated pipettes and ensure proper mixing of all solutions. For microsomal assays, pre-warming the incubation mixture before adding NADPH can ensure a more consistent start to the reaction.
-
Enzyme Handling: Aliquot microsomes and hepatocytes upon receipt to minimize freeze-thaw cycles. Always use a new aliquot for each experiment. Qualify new lots of enzymes by testing a reference compound with known metabolic properties.
-
Temperature Control: Use a calibrated incubator or water bath to ensure a constant and uniform temperature throughout the experiment.
-
Solvent Concentration: Keep the final concentration of organic solvents in the incubation mixture as low as possible and consistent across all wells.
Issue 2: Discrepancy Between Microsomal and Hepatocyte Stability Data
Possible Cause:
-
Phase II Metabolism: this compound or its Phase I metabolites may be substrates for Phase II conjugation reactions (e.g., glucuronidation) that occur in hepatocytes but not in microsomes (unless supplemented with cofactors like UDPGA). This would result in a faster clearance in hepatocytes.
-
Transporter Activity: Active uptake or efflux of this compound by transporters present in hepatocytes but absent in microsomes can influence its intracellular concentration and, consequently, its metabolic rate.
-
Cofactor Limitation in Hepatocytes: In some cases, the endogenous cofactor levels in hepatocytes might become rate-limiting for high-clearance compounds, leading to a lower apparent clearance compared to microsomes where cofactors are supplied in excess.
Solutions:
-
Metabolite Identification: Analyze the spent media from both microsomal and hepatocyte incubations using LC-MS/MS to identify the metabolites formed. The presence of conjugated metabolites in the hepatocyte assay would confirm the involvement of Phase II enzymes.
-
Transporter Studies: If a significant discrepancy persists, consider conducting specific uptake and efflux assays to investigate the role of transporters.
Data Presentation
The following table provides a template with hypothetical data for the metabolic stability of this compound in human liver microsomes, illustrating how quantitative data should be structured for clear comparison.
| Parameter | Value | Units |
| Incubation Conditions | ||
| Microsomal Protein Concentration | 0.5 | mg/mL |
| This compound Concentration | 1 | µM |
| Incubation Temperature | 37 | °C |
| Results | ||
| Half-Life (t½) | 25 | min |
| Intrinsic Clearance (CLint) | 55.4 | µL/min/mg protein |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound using human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of this compound by diluting the stock solution in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
Add the diluted microsomal suspension to the wells of a 96-well plate.
-
Add the this compound working solution to the wells to initiate the pre-incubation.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of this compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Mandatory Visualizations
Caption: Primary metabolic pathway of this compound.
Caption: Workflow for in vitro metabolic stability assay.
References
- 1. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Use of intrinsic clearance for prediction of human hepatic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing receptor promiscuity in ergoline compound research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the challenges of receptor promiscuity in ergoline compound research.
Frequently Asked Questions (FAQs)
Q1: What is receptor promiscuity in the context of ergoline compounds?
A1: Receptor promiscuity, or polypharmacology, refers to the ability of a single compound, like many ergoline derivatives, to bind to multiple, often unrelated, receptor types.[1][2] Ergoline alkaloids and their derivatives are known to interact with a wide range of receptors, primarily including various subtypes of dopamine, serotonin, and adrenergic receptors.[3][4] This lack of specificity is a significant challenge in drug development, as it can lead to off-target effects.[3]
Q2: Why are ergoline compounds often promiscuous?
A2: The ergoline scaffold contains an indoleethylamine moiety, which is a common pharmacophore for biogenic amine receptors like serotonin and dopamine. This structural feature allows it to fit into the binding pockets of multiple G-protein coupled receptors (GPCRs). Modifications to the ergoline skeleton can alter its binding profile, but achieving high selectivity for a single receptor subtype remains a significant challenge.
Q3: What are the consequences of receptor promiscuity in an experiment?
A3: In an experimental setting, receptor promiscuity can lead to ambiguous or difficult-to-interpret results. For example, a functional response observed in a cell-based assay could be the result of the compound acting on the intended target receptor, an off-target receptor expressed by the cells, or a combination of both. This complicates the determination of a compound's true mechanism of action and its therapeutic potential.
Q4: How can I begin to assess the selectivity of my ergoline compound?
A4: A common starting point is to perform radioligand binding assays to determine the binding affinity (Ki) of your compound against a panel of relevant receptors (e.g., dopamine D1-D5, serotonin 5-HT1-7 subtypes, and adrenergic α and β subtypes). Compounds showing high affinity for multiple receptors in these initial screens warrant further investigation using functional assays to determine whether they act as agonists, antagonists, or inverse agonists at each target.
Troubleshooting Experimental Assays
Q1: I am performing a radioligand binding assay and my non-specific binding (NSB) is too high. What should I do?
A1: High non-specific binding can obscure your specific binding signal and is a common issue. Here are several potential causes and solutions:
-
Radioligand Concentration: Using a radioligand concentration that is too high can increase NSB.
-
Solution: Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor.
-
-
Membrane Protein Concentration: Too much membrane protein can increase the number of non-specific sites.
-
Solution: Titrate the amount of membrane protein in your assay. A typical range is 100-500 µg, but this should be optimized for your specific system.
-
-
Hydrophobicity: Hydrophobic compounds tend to exhibit higher non-specific binding by partitioning into the lipid bilayer.
-
Solution: Modify the assay buffer by adding a low concentration of bovine serum albumin (BSA) or a non-ionic detergent to reduce non-specific interactions.
-
-
Inadequate Washing: Unbound radioligand may not be sufficiently removed.
-
Solution: Increase the number and/or volume of washes with ice-cold wash buffer during the filtration step.
-
Logical Flow for Troubleshooting High Non-Specific Binding
Caption: Troubleshooting decision tree for high non-specific binding. Max width: 760px.
Q2: My functional assay results (e.g., cAMP levels) are not reproducible. What could be the issue?
A2: Reproducibility issues in functional assays often stem from variability in cell culture or assay conditions.
-
Cell Health and Passage Number: Cells that are unhealthy, over-confluent, or have a high passage number can exhibit altered receptor expression and signaling.
-
Solution: Use cells from a consistent, low passage number stock. Ensure cells are healthy and seeded at a consistent density for each experiment.
-
-
Agonist/Antagonist Concentrations: Inaccurate dilutions or degradation of the test compounds will lead to inconsistent results.
-
Solution: Prepare fresh dilutions of your compounds for each experiment from a validated stock solution.
-
-
Incubation Time: If the incubation time is too short, the signaling response may not reach its maximum. If it's too long, receptor desensitization or cell death may occur.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your specific agonist and cell system.
-
Q3: My compound has high binding affinity for both a Gs-coupled receptor and a Gi-coupled receptor. How do I determine its functional effect on each?
A3: This is a classic problem of ergoline promiscuity. You must use a functional assay that can differentiate between Gs and Gi signaling. A cyclic AMP (cAMP) assay is ideal for this purpose.
-
Gs-coupled activation: An agonist acting on a Gs-coupled receptor will stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels.
-
Gi-coupled activation: An agonist acting on a Gi-coupled receptor will inhibit adenylyl cyclase. To measure this inhibition, you first need to stimulate adenylyl cyclase with an agent like forskolin. The activity of your Gi-agonist will then be observed as a decrease from the forskolin-stimulated cAMP level.
Signaling Pathways for Promiscuous Ergoline Compound
Caption: Ergoline binding to Gs and Gi receptors causes opposing effects on cAMP. Max width: 760px.
Data Presentation: Receptor Binding Profiles
The following table summarizes the binding affinities (Ki, in nM) of several common ergoline derivatives at various monoamine receptors, illustrating their promiscuous nature. Lower Ki values indicate higher binding affinity.
| Compound | D1 | D2 | 5-HT1A | 5-HT2A | α2A-Adrenergic | Source |
| Bromocriptine | 1627 | 2.5 | 12.3 | 1.1 | 1.1 | |
| Lisuride | 39.8 | 0.16 | 1.0 | 1.1 | 0.055 | |
| Metergoline | - | 2.5 | 2.5 | 1.3 | - | |
| Nicergoline | Low Affinity | Low Affinity | High Affinity | High Affinity | High Affinity |
Data presented is compiled from multiple sources and experimental conditions may vary.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation: a. Culture cells expressing the target receptor to ~90% confluency and harvest. b. Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2). c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. d. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in assay buffer. Determine the protein concentration using a BCA or Bradford assay.
2. Assay Procedure (96-well plate format): a. To each well, add in triplicate:
- 50 µL of assay buffer (for total binding) OR 50 µL of a high concentration of a known unlabeled ligand (for non-specific binding) OR 50 µL of your test compound at various concentrations.
- 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
- 150 µL of the membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue). b. Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C). The exact time and temperature must be optimized to ensure equilibrium is reached.
3. Separation and Counting: a. Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI). b. Wash the filters multiple times with ice-cold wash buffer. c. Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. d. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay (HTRF® or GloSensor™ format)
This protocol measures changes in intracellular cAMP levels to determine if a compound is an agonist or antagonist at a Gs- or Gi-coupled receptor.
1. Cell Preparation: a. Seed cells expressing the receptor of interest into a white, opaque 384-well plate and grow for 18-24 hours.
2. Agonist Mode Assay (for both Gs and Gi): a. Prepare serial dilutions of your ergoline test compound. b. For Gi-coupled receptors: Add a Gs-stimulator like forskolin to all wells (except the negative control) to induce a baseline level of cAMP production. c. Add the test compound dilutions to the wells and incubate for a pre-determined optimal time (e.g., 15-30 minutes at 37°C).
3. Antagonist Mode Assay: a. Prepare serial dilutions of your test compound. b. Add the test compound to the wells and pre-incubate. c. Add a known agonist for the receptor at a concentration that gives 50-80% of its maximal response (EC50-EC80). d. Incubate for the optimal time determined previously.
4. Detection: a. Lyse the cells and add the cAMP detection reagents according to the manufacturer's instructions (e.g., HTRF anti-cAMP antibody and d2-labeled cAMP, or GloSensor reagent). b. Incubate to allow the detection reaction to occur. c. Read the plate on a suitable plate reader (e.g., HTRF-compatible reader or luminometer).
5. Data Analysis: a. Convert the raw signal (e.g., HTRF ratio or luminescence) to cAMP concentrations using a standard curve run on the same plate. b. Agonist Mode: Plot cAMP concentration vs. log[agonist] to determine the EC50 (potency) and Emax (efficacy). For Gi agonists, you will observe a downward curve from the forskolin-stimulated level. c. Antagonist Mode: Plot the response vs. log[antagonist] to determine the IC50, which can be used to calculate the antagonist's affinity (Kb).
Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing the receptor selectivity of ergoline compounds. Max width: 760px.
References
Technical Support Center: Optimization of Dopamine Antagonist Receptor Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing dopamine antagonist receptor functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a competitive antagonist and a non-competitive antagonist?
A1: A competitive antagonist binds to the same site on the receptor as the endogenous ligand (e.g., dopamine), directly competing with it. Its inhibitory effect can be overcome by increasing the concentration of the agonist. A non-competitive antagonist binds to an allosteric (different) site on the receptor, changing the receptor's conformation so that the agonist can no longer bind or activate it effectively. Its effects cannot be overcome by increasing the agonist concentration.
Q2: What is "functional selectivity" or "biased agonism" and how does it apply to antagonists?
A2: Functional selectivity describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor.[1] For example, a dopamine D2 receptor (D2R) can signal through both G-protein pathways and β-arrestin pathways.[2][3] A "biased" ligand might act as an antagonist at the G-protein pathway while simultaneously acting as a partial agonist at the β-arrestin pathway.[1] This is crucial for drug development as it suggests that antagonists can have more complex signaling profiles than simple blockade, potentially leading to different therapeutic outcomes and side-effect profiles.[2]
Q3: Which functional assay is best for screening D2 receptor antagonists: a cAMP assay or a β-arrestin recruitment assay?
A3: The choice depends on the research question.
-
cAMP Assays: These are classic "canonical" pathway assays that measure the inhibition of adenylyl cyclase, a primary function of D2-like receptors coupled to Gαi/o proteins. They are ideal for identifying compounds that block the primary G-protein signaling cascade.
-
β-Arrestin Recruitment Assays: These assays measure a G-protein-independent signaling pathway. They are essential for identifying functionally selective or "biased" ligands and for understanding the full pharmacological profile of a compound, including its potential for receptor desensitization and internalization. For a comprehensive screen, it is often recommended to use both types of assays to identify and characterize antagonists with different signaling properties.
Q4: How do I calculate the Kᵢ value from an IC₅₀ value in a competitive binding assay?
A4: The Cheng-Prusoff equation is used to determine the inhibition constant (Kᵢ) from the IC₅₀ value obtained in a competitive binding assay. The formula is: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) Where:
-
IC₅₀ is the concentration of the antagonist that displaces 50% of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
K𝘥 is the dissociation constant of the radioligand for the receptor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal / Low signal-to-noise ratio | 1. Cell density is too high: Too many cells can lead to high basal activity. 2. Reagent concentration is too high: Excessive antibody, substrate, or agonist concentration. 3. Insufficient washing: Residual unbound reagents can contribute to background. | 1. Optimize cell number: Perform a cell titration experiment to find the optimal cell density that gives the best signal window. 2. Titrate reagents: Optimize the concentrations of all critical reagents. 3. Improve wash steps: Increase the number or volume of washes between steps. |
| No or very weak antagonist effect | 1. Antagonist concentration is too low: The concentrations tested are not high enough to inhibit the agonist response. 2. Agonist concentration is too high: The fixed agonist concentration used for stimulation is too high, making it difficult for the antagonist to compete effectively. 3. Incorrect incubation time: The antagonist may require a longer pre-incubation period to bind to the receptor. 4. Compound instability: The antagonist may be degrading in the assay buffer. | 1. Increase antagonist concentration: Test a wider and higher range of concentrations. 2. Optimize agonist concentration: Use an agonist concentration at or near its EC₈₀ value for stimulation. This provides a potent response that is still sensitive to inhibition. 3. Optimize incubation time: Perform a time-course experiment to determine the optimal pre-incubation time for the antagonist. 4. Check compound stability: Assess the stability of the compound in your specific assay conditions. |
| High well-to-well variability / Inconsistent results | 1. Inconsistent cell plating: Uneven cell distribution across the microplate wells. 2. Pipetting errors: Inaccurate or inconsistent dispensing of cells, compounds, or reagents. 3. Edge effects: Evaporation from the outer wells of the plate during incubation. 4. Cell health issues: Cells are unhealthy, stressed, or have been passaged too many times. | 1. Ensure proper cell mixing: Thoroughly resuspend cells before plating to ensure a homogenous suspension. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. Consider using automated liquid handlers for high-throughput assays. 3. Minimize edge effects: Fill the outer wells with sterile buffer or media and do not use them for experimental data. Ensure proper humidification during incubation. 4. Use healthy cells: Use cells at a low passage number and ensure they are in the logarithmic growth phase. |
| Antagonist shows partial agonist activity | 1. Compound has intrinsic efficacy: The compound is a partial agonist, not a true neutral antagonist. It can weakly activate the receptor in the absence of the primary agonist. 2. Assay conditions: Certain assay conditions, such as the absence of sodium ions, can enhance the apparent efficacy of very low-efficacy partial agonists. | 1. Characterize the compound thoroughly: Run the assay in "agonist mode" (without a primary agonist) to quantify its intrinsic activity. 2. Review assay buffer composition: Be aware that buffer components can influence compound efficacy. Test in different buffer systems if partial agonism is unexpected. |
Signaling Pathways and Assay Workflows
Dopamine D2 Receptor Signaling Pathways
Dopamine D2-like receptors (D2, D3, D4) are G-protein coupled receptors (GPCRs) that mediate their effects through distinct signaling pathways. Antagonists can block these pathways, but some may exhibit functional selectivity, inhibiting one pathway more than another.
Gαi-Mediated Signaling Pathway
The canonical pathway for D2-like receptors involves coupling to inhibitory G-proteins (Gαi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: D2 receptor Gαi-mediated signaling pathway and antagonist action.
β-Arrestin-Mediated Signaling Pathway
Upon agonist binding and subsequent phosphorylation by G protein-receptor kinases (GRKs), D2 receptors can recruit β-arrestin. This leads to receptor desensitization, internalization, and initiation of G-protein-independent signaling cascades, such as the Akt/GSK3 pathway.
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bromerguride vs. Haloperidol: A Preclinical Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical profiles of bromerguride and haloperidol, two dopamine D2 receptor-active compounds. While haloperidol is a well-established typical antipsychotic, this compound, an ergot derivative, presents a distinct pharmacological profile. This document synthesizes available experimental data on their receptor binding affinities, in vivo efficacy in established animal models of psychosis, and potential side effect liabilities.
Data Presentation
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and haloperidol for key neurotransmitter receptors implicated in the therapeutic effects and side effects of antipsychotic drugs. It is important to note that comprehensive binding data for this compound is limited in the public domain; therefore, data for its close derivative, 2-bromoterguride, is included for a more complete picture.
| Receptor Subtype | This compound (Ki, nM) | 2-Bromoterguride (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine Receptors | |||
| D1 | Data not available | Data not available | ~18 |
| D2 | Partial Agonist | Partial Agonist | 0.89 - 1.1[1] |
| D3 | Data not available | Data not available | 4.6 - 13[1][2] |
| D4 | Data not available | Data not available | 10[2] |
| Serotonin Receptors | |||
| 5-HT1A | Data not available | Higher affinity than aripiprazole | 3600[2] |
| 5-HT2A | Data not available | Higher affinity than aripiprazole | 120 |
| 5-HT2C | Data not available | Data not available | 4700 |
| Adrenergic Receptors | |||
| α1 | Data not available | Data not available | ~19 |
| α2C | Data not available | Potent Antagonist | Data not available |
| Histamine Receptors | |||
| H1 | Data not available | Lower affinity than aripiprazole | ~50 |
Lower Ki values indicate higher binding affinity.
In Vivo Efficacy in Preclinical Models of Psychosis
| Preclinical Model | This compound/2-Bromoterguride | Haloperidol |
| Amphetamine-Induced Hyperactivity | Inhibits amphetamine-induced locomotion. | Effectively reverses amphetamine-induced hyperactivity. |
| Conditioned Avoidance Response (CAR) | Inhibits conditioned avoidance response. | Potently inhibits conditioned avoidance response. |
| Prepulse Inhibition (PPI) of Startle | Prevents apomorphine- and PCP-induced PPI deficits. | Restores apomorphine-induced PPI deficits. |
Preclinical Side Effect Profile
The propensity to induce extrapyramidal side effects (EPS) is a critical differentiator between typical and atypical antipsychotics. The catalepsy test in rodents is a widely used preclinical model to assess this liability.
| Side Effect Model | This compound/2-Bromoterguride | Haloperidol |
| Catalepsy Test | Does not induce catalepsy. | Induces a robust cataleptic state. |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the in vitro binding affinity (Ki) of the test compounds for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from recombinant cells expressing the specific human receptor subtype of interest (e.g., CHO-K1 cells for dopamine D2 receptors) or from dissected brain regions of rodents (e.g., rat striatum).
-
Radioligand Binding Assay: The assay is typically performed in a 96-well plate format. A specific radioligand for the receptor of interest (e.g., [3H]-spiperone for D2 receptors) is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or haloperidol).
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Amphetamine-Induced Hyperactivity
Objective: To assess the potential antipsychotic activity of a compound by its ability to reverse the locomotor-stimulating effects of amphetamine.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Apparatus: The experiment is conducted in open-field arenas equipped with automated infrared beam systems to track locomotor activity.
-
Procedure:
-
Habituation: Rats are habituated to the open-field arenas for a period (e.g., 30-60 minutes) on one or more days prior to the test day.
-
Drug Administration: On the test day, animals are pre-treated with either vehicle, this compound, or haloperidol at various doses. After a specified pre-treatment time (e.g., 30-60 minutes), they are administered a psychostimulant dose of d-amphetamine (e.g., 1-2 mg/kg, i.p.).
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-120 minutes) immediately following amphetamine administration.
-
-
Data Analysis: The total locomotor activity is compared between the different treatment groups. A significant reduction in amphetamine-induced hyperactivity by the test compound compared to the vehicle-treated group indicates potential antipsychotic efficacy.
Conditioned Avoidance Response (CAR)
Objective: To evaluate the antipsychotic potential of a drug by its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Methodology:
-
Animals: Male rats are commonly used.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock is used. The two compartments are separated by a partition with an opening. The box is equipped with a conditioned stimulus (CS) generator (e.g., a light or a tone).
-
Procedure:
-
Training: Rats are trained over several sessions. In each trial, the CS is presented for a short duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA). If the rat moves to the other compartment during the CS presentation, it avoids the shock (an avoidance response). If it moves after the shock has started, it escapes the shock (an escape response).
-
Testing: Once the animals have reached a stable baseline of avoidance responding, they are treated with the test compound (this compound or haloperidol) or vehicle before a test session.
-
-
Data Analysis: The number of avoidance responses, escape responses, and failures to escape are recorded. A compound with antipsychotic potential will significantly decrease the number of avoidance responses at doses that do not significantly affect the number of escape responses.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To measure sensorimotor gating, a pre-attentive process that is often deficient in psychotic disorders, and to assess the ability of a compound to restore these deficits.
Methodology:
-
Animals: Rats or mice are used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate to the background noise.
-
Test Session: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse, e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A lower-intensity, non-startling stimulus (the prepulse, e.g., 75-85 dB) precedes the pulse by a short interval (e.g., 30-120 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Drug-induced deficit model: To test the efficacy of a compound, a PPI deficit can be induced by administering a psychotomimetic agent like apomorphine or phencyclidine (PCP) before the test session. The test compound is administered prior to the psychotomimetic.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. A restoration of a drug-induced PPI deficit by the test compound suggests antipsychotic potential.
Catalepsy Test
Objective: To assess the propensity of a compound to induce extrapyramidal side effects (EPS) by measuring the time an animal remains in an externally imposed, awkward posture.
Methodology:
-
Animals: Rats are typically used.
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
-
Procedure:
-
Drug Administration: Animals are administered the test compound (e.g., haloperidol) or vehicle.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the elevated bar.
-
Measurement: The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: An increase in the latency to move from the imposed posture is indicative of catalepsy and a potential for inducing EPS.
Mandatory Visualization
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Amphetamine-Induced Locomotion.
Caption: Experimental Workflow for Conditioned Avoidance Response.
References
A Comparative Analysis of Bromerguride and Lisuride Receptor Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the receptor binding and functional profiles of two ergoline-derived compounds, Bromerguride and Lisuride. Both agents exhibit complex pharmacology with high affinity for a range of dopamine, serotonin, and adrenergic receptors. Understanding their distinct receptor interaction profiles is crucial for elucidating their therapeutic mechanisms and guiding further drug development.
Receptor Binding Affinity
The binding affinities of this compound and Lisuride for various G-protein coupled receptors (GPCRs) have been determined through radioligand binding assays. The inhibition constants (Ki) are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Lisuride (Ki, nM) |
| Dopamine Receptors | ||
| D2 | Antagonist Profile[1][2] | 2.0[3] |
| D3 | - | Sub-nanomolar affinity[4] |
| Serotonin Receptors | ||
| 5-HT1A | - | 0.5[3] |
| 5-HT2A | Higher affinity than aripiprazole | 2-6 |
| 5-HT2B | - | Antagonist |
| Adrenergic Receptors | ||
| α2C | Higher affinity than aripiprazole | Sub-nanomolar affinity |
Functional Receptor Activity
The functional activity of this compound and Lisuride at key receptors determines their physiological effects. While both are ergoline derivatives, they exhibit distinct agonist and antagonist properties.
| Receptor Subtype | This compound | Lisuride |
| Dopamine Receptors | ||
| D2 | Partial Agonist/Antagonist | Agonist |
| Serotonin Receptors | ||
| 5-HT1A | - | Agonist |
| 5-HT2A | Antagonist | Partial Agonist |
| 5-HT2B | - | Antagonist |
| Adrenergic Receptors | ||
| α2C | Antagonist | Antagonist |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines the general procedure for determining the binding affinity of this compound and Lisuride to their target receptors.
Objective: To determine the inhibition constant (Ki) of test compounds for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors)
-
Test compounds (this compound, Lisuride) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding agent (e.g., 10 µM Haloperidol for D2 receptors)
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with a range of test compound concentrations.
-
Incubation: To each well, add the cell membrane preparation, the specific radioligand, and either buffer (for total binding), the non-specific agent, or the test compound. Incubate the plate, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To determine the functional activity (agonist or antagonist) of a compound at a Gi/o-coupled receptor by measuring its effect on cAMP levels.
Materials:
-
Cells expressing the Gi/o-coupled receptor of interest (e.g., CHO-D2 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound, Lisuride).
-
cAMP assay kit (e.g., HTRF or fluorescence-based).
Procedure:
-
Cell Plating: Plate the cells in a suitable microplate.
-
Compound Addition: Add the test compounds at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist activity: A decrease in forskolin-stimulated cAMP levels indicates agonist activity at a Gi-coupled receptor.
-
Antagonist activity: The ability of a compound to block the agonist-induced decrease in cAMP levels indicates antagonist activity.
-
Objective: To determine the functional activity of a compound at a Gq-coupled receptor by measuring the accumulation of inositol phosphates.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., HEK293-5HT2A cells).
-
[³H]-myo-inositol for radiolabeling or a non-radioactive IP assay kit.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Test compounds (this compound, Lisuride).
Procedure:
-
Cell Labeling: Incubate the cells with [³H]-myo-inositol to label the cellular phosphoinositide pool.
-
LiCl Treatment: Pre-incubate the cells with LiCl to allow for the accumulation of inositol phosphates upon receptor activation.
-
Compound Stimulation: Add the test compounds at various concentrations and incubate to stimulate the receptor.
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Quantification: Separate and quantify the radiolabeled inositol phosphates using chromatography or measure IP1 accumulation using a commercial assay kit.
-
Data Analysis: An increase in inositol phosphate levels indicates agonist activity at a Gq-coupled receptor.
Signaling Pathways
Dopamine D2 Receptor Signaling (Gi-coupled)
Activation of the D2 dopamine receptor, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of Protein Kinase A (PKA).
Serotonin 5-HT2A Receptor Signaling (Gq-coupled)
The 5-HT2A receptor is coupled to a Gq protein. Agonist binding activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).
Lisuride-Modulated PI3K/Akt Signaling Pathway
Recent studies suggest that Lisuride, through its interaction with 5-HT2A receptors, can activate the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. Activation of this pathway by Lisuride may contribute to its neuroprotective effects.
References
- 1. Effects of 2-bromoterguride, a dopamine D2 receptor partial agonist, on cognitive dysfunction and social aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound, a new dopamine-antagonistic ergot derivative in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lisuride - Wikipedia [en.wikipedia.org]
A Preclinical Head-to-Head: Unpacking the Efficacy of Bromerguride and Risperidone in Animal Models
For Immediate Release
A deep dive into the preclinical data comparing the antipsychotic potential of Bromerguride and the established atypical antipsychotic, Risperidone, reveals distinct profiles in predictive animal models of psychosis. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of their efficacy, drawing upon key experimental findings.
This report synthesizes available data from animal studies to provide a comparative analysis of this compound, an ergoline derivative with a unique receptor profile, and Risperidone, a widely prescribed second-generation antipsychotic. The comparison focuses on their performance in well-validated animal models used to predict antipsychotic efficacy and extrapyramidal side effects.
Mechanism of Action: A Tale of Two Compounds
The therapeutic effects of antipsychotic drugs are primarily attributed to their interaction with dopamine and serotonin receptors in the brain. This compound and Risperidone, while both targeting these systems, exhibit distinct receptor binding profiles that likely underlie their differences in efficacy and side-effect liability.
This compound is characterized as a dopamine D2 receptor partial agonist and a potent serotonin 5-HT2A receptor antagonist. Its partial agonism at the D2 receptor is a key feature, suggesting it may modulate dopaminergic activity, reducing it in hyperdopaminergic states (relevant to positive symptoms of psychosis) while potentially preserving basal dopamine tone, which might translate to a lower risk of extrapyramidal symptoms (EPS).
Risperidone acts as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[1][2] Its high affinity for 5-HT2A receptors relative to D2 receptors is a hallmark of atypical antipsychotics and is thought to contribute to its efficacy against negative symptoms and reduced EPS liability compared to older, typical antipsychotics.[1][2] Risperidone also has affinity for other receptors, including alpha-1 and alpha-2 adrenergic and histamine H1 receptors, which may contribute to its overall pharmacological profile and side effects.[1]
Figure 1: Simplified signaling pathway comparison.
Efficacy in Animal Models of Psychosis
The antipsychotic potential of new compounds is typically assessed in a battery of animal models that reflect different aspects of psychosis. Here, we compare the performance of this compound and Risperidone in key predictive models.
Conditioned Avoidance Response (CAR)
The CAR test is a classic screening model for antipsychotic drugs, where the ability of a compound to inhibit a learned avoidance response is predictive of its clinical efficacy.
A study on this compound (referred to as 2-bromoterguride) demonstrated its ability to decrease the conditioned avoidance response in rats without inducing escape failures, a characteristic of atypical antipsychotics. This suggests that this compound can suppress a learned fear-motivated behavior without causing general motor impairment.
Risperidone has also been shown to effectively inhibit conditioned avoidance responding in rodents. This effect is dose-dependent and is a consistent finding for clinically effective antipsychotic agents.
Table 1: Comparison in the Conditioned Avoidance Response (CAR) Test
| Compound | Animal Model | Doses Tested | Key Findings |
| This compound | Rat | 0.1 and 0.3 mg/kg | Decreased CAR at 30, 90, and 270 minutes post-injection without inducing escape failures. |
| Risperidone | Rat/Mouse | Various (e.g., 0.1-1 mg/kg) | Dose-dependently disrupts avoidance responding. |
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The ability of a drug to restore PPI deficits induced by psychotomimetic agents like apomorphine or phencyclidine (PCP) is considered a strong predictor of antipsychotic efficacy.
This compound has been shown to reverse PPI deficits induced by both the dopamine agonist apomorphine and the NMDA receptor antagonist PCP in rats. This suggests its potential efficacy against psychosis arising from both dopaminergic and glutamatergic dysregulation.
Risperidone also effectively reverses PPI deficits in various animal models. Its ability to restore sensorimotor gating is a well-documented aspect of its preclinical profile.
Table 2: Comparison in the Prepulse Inhibition (PPI) Test
| Compound | Animal Model | Model of PPI Deficit | Doses Tested | Key Findings |
| This compound | Rat | Apomorphine-induced | 0.3 mg/kg | Prevented apomorphine-induced PPI deficits. |
| Rat | PCP-induced | 0.1 and 0.3 mg/kg | Reversed PCP-induced PPI deficits. | |
| Risperidone | Rat | Apomorphine-induced | Various | Reverses apomorphine-induced PPI deficits. |
| Rat | PCP-induced | Various | Reverses PCP-induced PPI deficits. |
Assessment of Extrapyramidal Side Effects (EPS) Liability
A major limitation of many antipsychotic drugs is their propensity to cause motor side effects, known as EPS. Animal models are crucial for predicting the EPS liability of new compounds.
Catalepsy Test
The induction of catalepsy in rodents is a widely used preclinical indicator of a drug's potential to cause Parkinsonian-like side effects (a form of EPS).
Notably, studies have shown that neither acute nor chronic treatment with this compound induced catalepsy in rats. This finding is consistent with its dopamine D2 partial agonist profile and suggests a low propensity for inducing EPS.
In contrast, Risperidone can induce catalepsy, particularly at higher doses. However, it is generally considered to have a lower cataleptogenic potential compared to typical antipsychotics like haloperidol, which aligns with its classification as an atypical antipsychotic.
Table 3: Comparison in the Catalepsy Test
| Compound | Animal Model | Doses Tested | Key Findings |
| This compound | Rat | Not specified in available abstracts | Did not induce catalepsy. |
| Risperidone | Rat | Various (e.g., >1 mg/kg) | Can induce catalepsy, particularly at higher doses. |
Apomorphine-Induced Climbing
The apomorphine-induced climbing test in mice is another model used to assess the potential of a compound to block dopamine D2 receptors, which is related to antipsychotic efficacy. Inhibition of this behavior can also provide insights into potential motor side effects.
Risperidone has been shown to potently inhibit apomorphine-induced climbing in mice, with a high potency relative to some other atypical antipsychotics. This is consistent with its strong D2 receptor blockade.
Table 4: Comparison in the Apomorphine-Induced Climbing Test
| Compound | Animal Model | Doses Tested | Key Findings |
| This compound | Mouse | Data not available | Expected to inhibit climbing based on its mechanism of action. |
| Risperidone | Mouse | ED50 ~0.02 mg/kg (p.o.) | Potently inhibits apomorphine-induced climbing. |
Experimental Protocols
A summary of the typical experimental methodologies used in the cited studies is provided below.
Figure 2: Generalized experimental workflow.
Conditioned Avoidance Response (CAR):
-
Animals: Typically rats.
-
Apparatus: A shuttle box with two compartments, one of which can deliver a mild foot shock. A conditioned stimulus (e.g., a light or tone) precedes the unconditioned stimulus (foot shock).
-
Procedure: Animals are trained to avoid the foot shock by moving to the other compartment upon presentation of the conditioned stimulus. After drug administration, the number of successful avoidances and escape responses (moving after the shock has started) are recorded.
Prepulse Inhibition (PPI) of the Startle Reflex:
-
Animals: Typically rats or mice.
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli (a loud startling pulse and a softer prepulse) and measure the startle response.
-
Procedure: A weak acoustic prepulse is presented shortly before a loud startling stimulus. The degree to which the prepulse inhibits the startle response to the pulse is measured. To model psychosis, a PPI-disrupting agent (e.g., apomorphine, PCP) is administered before the test drug.
Catalepsy Test:
-
Animals: Typically rats or mice.
-
Apparatus: A horizontal bar raised above a surface.
-
Procedure: The animal's forepaws are placed on the bar, and the time it remains in this immobile posture is measured. Longer latencies to move are indicative of catalepsy.
Apomorphine-Induced Climbing:
-
Animals: Typically mice.
-
Apparatus: A cylindrical wire mesh cage.
-
Procedure: Animals are pre-treated with the test drug, followed by an injection of apomorphine. The time spent climbing the walls of the cage is then scored by an observer.
Conclusion
The preclinical data suggest that this compound holds promise as an atypical antipsychotic with a potentially favorable side-effect profile. Its efficacy in the conditioned avoidance response and prepulse inhibition models, coupled with a lack of catalepsy induction, points towards a compound that may effectively treat psychosis with a reduced risk of extrapyramidal symptoms.
Risperidone, a clinically established antipsychotic, demonstrates robust efficacy across a range of predictive animal models. Its well-characterized profile of potent D2 and 5-HT2A antagonism translates to reliable antipsychotic-like effects in these tests.
Further head-to-head comparative studies in a broader range of animal models, including those for cognitive deficits and negative symptoms, are warranted to fully elucidate the therapeutic potential of this compound relative to established agents like Risperidone. The distinct mechanisms of action of these two compounds highlight the ongoing evolution of antipsychotic drug development, with a focus on refining efficacy and minimizing debilitating side effects.
References
A Comparative Guide to the Receptor Binding Profiles of Bromerguride and Spiperone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two key pharmacological research compounds, Bromerguride and Spiperone, for various dopamine and serotonin receptor subtypes. The data presented is compiled from multiple in vitro studies to offer a comprehensive overview for researchers in neuropharmacology and drug development.
Comparative Binding Affinities
The inhibitory constants (Ki) are presented in the following table to summarize the binding affinities of this compound and Spiperone for a range of dopamine and serotonin receptors. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | This compound (Ki in nM) | Spiperone (Ki in nM) |
| Dopamine Receptors | ||
| D1 | - | >1000[1] |
| D2 | 0.61 - 0.95[2][3] | 0.05 - 0.15[4] |
| D2L | - | ~0.4 (human)[5] |
| D2S | - | ~0.4 (human) |
| D3 | 1.08 | 0.35 |
| D4 | - | 5 - 9 |
| Serotonin Receptors | ||
| 5-HT1A | - | High Affinity |
| 5-HT2A | High Affinity | 0.4 (human) |
Note: Ki values can vary between studies due to different experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocols
The binding affinities detailed above are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay, specifically for the dopamine D2 receptor using [3H]-Spiperone as the radioligand.
Competitive Radioligand Binding Assay for Dopamine D2 Receptors
1. Materials:
-
Membrane Preparation: Homogenates from rat striatum or cells expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (specific activity ~16.2 Ci/mmol).
-
Competitors: this compound and Spiperone (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Haloperidol or (+)-butaclamol.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation Mixture: Each well contains:
-
Membrane preparation (e.g., 150 µl).
-
[3H]-Spiperone at a fixed concentration (typically 2-3 times its Kd, e.g., ~0.1-0.3 nM).
-
Varying concentrations of the unlabeled competitor (this compound or Spiperone) or buffer for total binding or the non-specific binding control. The total volume is brought to a final volume (e.g., 250 µl or 1000 µl) with assay buffer.
-
-
Incubation: The plates are incubated for a set time (e.g., 120 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Termination: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and the radioactivity trapped on them is measured using a liquid scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Method and Mechanisms
To better understand the experimental process and the biological context of these binding studies, the following diagrams illustrate the competitive binding assay workflow and the primary signaling pathways of the dopamine D2 and serotonin 5-HT2A receptors.
References
- 1. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolution of dopamine and serotonin receptor components of [3H]spiperone binding to rat brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Validating Bromerguride's Atypical Antipsychotic Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bromerguride with established atypical antipsychotics, focusing on its pharmacological and behavioral profile. The data presented herein supports the classification of this compound as a promising atypical antipsychotic agent, distinguished by a potentially favorable side-effect profile.
Executive Summary
This compound is an ergot derivative that exhibits a unique receptor binding profile, acting as a dopamine D2 receptor partial agonist and a potent serotonin 5-HT2A receptor antagonist. This profile is characteristic of atypical antipsychotics and suggests efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects (EPS). Preclinical studies demonstrate its effectiveness in animal models predictive of antipsychotic activity, without inducing metabolic side effects commonly associated with other atypical agents.
Comparative Receptor Binding Affinities
A key determinant of an antipsychotic's efficacy and side-effect profile is its affinity for various neurotransmitter receptors. Atypical antipsychotics are generally characterized by a high serotonin 5-HT2A to dopamine D2 receptor affinity ratio.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Clozapine | Olanzapine | Risperidone |
| Dopamine D2 | Partial Agonist | 125 | 11 | 3.3 |
| Serotonin 5-HT2A | High Affinity | 7.5 | 1.9 | - |
| Histamine H1 | Low Affinity | - | - | - |
| Muscarinic M1 | - | - | 1.9 | >10,000 |
| Adrenergic α1 | - | - | - | - |
Data for Clozapine, Olanzapine, and Risperidone are compiled from various sources and should be interpreted with caution due to potential inter-study variability in experimental conditions[1][2]. This compound data is based on qualitative descriptions from published abstracts, indicating high affinity for 5-HT2A and low affinity for H1 receptors, with partial agonism at D2 receptors.
Preclinical Evidence of Antipsychotic Efficacy
This compound has been evaluated in established behavioral models that are predictive of antipsychotic activity in humans.
Conditioned Avoidance Response (CAR)
The CAR test is a highly predictive model for antipsychotic efficacy. Drugs that selectively suppress the conditioned avoidance response without impairing the escape response are considered to have antipsychotic potential.
Experimental Data:
-
This compound: Studies have shown that this compound effectively suppresses the conditioned avoidance response in rats, indicative of its antipsychotic potential.
DOI-Induced Wet Dog Shakes (WDS)
The 5-HT2A receptor agonist DOI induces a characteristic head-twitch and "wet-dog shake" behavior in rodents. Antagonism of this behavior is a functional measure of 5-HT2A receptor blockade, a key feature of atypical antipsychotics.
Experimental Data:
-
This compound: Preclinical studies have demonstrated that this compound significantly attenuates DOI-induced wet dog shakes, confirming its potent 5-HT2A receptor antagonist activity in vivo.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling
Atypical antipsychotics modulate dopamine signaling, primarily through antagonism or partial agonism at the D2 receptor. This is believed to underlie their efficacy against the positive symptoms of schizophrenia.
Caption: Dopamine D2 receptor signaling cascade.
Serotonin 5-HT2A Receptor Signaling
Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to their improved side-effect profile and potential efficacy against negative symptoms.
References
A Comparative Analysis of Bromerguride's Cross-Reactivity with Dopamine Receptor Subtypes
For Immediate Release
This guide provides a comparative overview of the binding affinity of Bromerguride and other key dopamine receptor ligands across various dopamine receptor subtypes. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in neuropsychopharmacology and related fields.
Understanding Dopamine Receptor Subtypes and Drug Affinity
Dopamine receptors, critical components of the central nervous system, are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1][2] The D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gi/o proteins to inhibit it.[2] The affinity of a drug for these different subtypes, often expressed as the inhibition constant (Ki), is a crucial determinant of its pharmacological profile, including its therapeutic efficacy and potential side effects. A lower Ki value indicates a higher binding affinity.
Comparative Binding Affinity of Dopamine Receptor Ligands
| Compound | D1 | D2 | D3 | D4 | D5 | Reference |
| 2-Bromoterguride | Data not available | Partial Agonist | Data not available | Data not available | Data not available | [4] |
| Aripiprazole | Data not available | Partial Agonist | Data not available | Data not available | Data not available | |
| Lisuride | 56.7 | 0.95 | 1.08 | Data not available | Data not available | |
| Cabergoline | Data not available | 0.61 | 1.27 | Data not available | Data not available | |
| Pergolide | 447 | Data not available | 0.86 | Data not available | Data not available | |
| Pramipexole | >10,000 | 79,500 | 0.97 | Data not available | Data not available | |
| Ropinirole | >10,000 | 98,700 | Data not available | Data not available | Data not available |
Disclaimer: Binding affinities can vary between studies due to different experimental conditions.
Studies indicate that 2-Bromoterguride acts as a partial agonist at the human D2S receptor. In functional assays, both 2-Bromoterguride and aripiprazole activated D2S receptor-mediated inhibition of cAMP accumulation to a similar extent.
Broader Receptor Cross-Reactivity
Beyond dopamine receptors, 2-Bromoterguride also exhibits affinity for other receptor types, which contributes to its overall pharmacological profile. Compared to aripiprazole, terguride and its derivatives, including 2-Bromoterguride, show higher affinity for porcine 5-HT2A receptors and α2C-adrenoceptors, and a lower affinity for H1 receptors. This multi-receptor interaction is a characteristic of many atypical antipsychotic drugs.
Experimental Protocols
The binding affinity data presented in this guide is typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Protocol: Competitive Radioligand Binding Assay for Dopamine Receptor Subtypes
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific dopamine receptor subtype (e.g., D2).
2. Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2 receptors).
-
Test Compound: The unlabeled compound for which the affinity is to be determined.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
3. Procedure:
-
Assay Setup: The assay is performed in a 96-well plate format.
-
Total Binding Wells: Contain assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and the cell membrane preparation.
-
Non-specific Binding (NSB) Wells: Contain the non-specific agent, the radioligand, and the cell membrane preparation.
-
Competition Wells: Contain serial dilutions of the test compound, the radioligand, and the cell membrane preparation.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting sigmoidal curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the fundamental signaling pathways of dopamine receptors.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Signaling pathways of D1-like and D2-like dopamine receptors.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Bromerguride and Aripiprazole in Antipsychotic Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Bromerguride and aripiprazole, two compounds with distinct profiles in the landscape of antipsychotic drug research. While aripiprazole is a widely prescribed atypical antipsychotic, this compound is an ergoline derivative that has been investigated for its antipsychotic properties but was never marketed. This comparison, therefore, draws heavily on preclinical data to juxtapose their pharmacological and functional characteristics. The extensive clinical data available for aripiprazole is presented to offer a complete profile of a successful antipsychotic agent, highlighting the data gap for this compound due to its developmental status.
I. Pharmacodynamics: A Tale of Two Partial Agonists
Both this compound and aripiprazole derive their atypical antipsychotic profiles from their interactions with dopamine and serotonin receptors. Their primary mechanism is centered around partial agonism at the dopamine D2 receptor, which allows them to act as "dopamine system stabilizers." In conditions of excessive dopamine, they act as antagonists, and in states of low dopamine, they exhibit agonistic properties.
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki, in nM) of this compound and aripiprazole for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Aripiprazole (Ki, nM) | References |
| Dopamine D2 | - | 0.34 | [1] |
| Dopamine D3 | - | 0.8 | [2] |
| Serotonin 5-HT1A | - | 1.7 | [2] |
| Serotonin 5-HT2A | Higher than Aripiprazole | 3.4 | [2][3] |
| Serotonin 5-HT2B | - | 0.36 | |
| Serotonin 5-HT2C | - | 15 | |
| Serotonin 5-HT7 | - | - | |
| Adrenergic α2C | Higher than Aripiprazole | - | |
| Histamine H1 | Lower than Aripiprazole | 61 |
Note: Specific Ki values for this compound were not consistently available in the reviewed literature; however, qualitative comparisons of affinity were noted.
Functional Activity at Key Receptors
| Receptor | This compound | Aripiprazole | References |
| Dopamine D2 | Partial Agonist | Partial Agonist | |
| Serotonin 5-HT1A | - | Partial Agonist | |
| Serotonin 5-HT2A | Antagonist | Antagonist/Inverse Agonist | |
| Adrenergic α2C | Antagonist | - |
Mechanism of Action: Signaling Pathways
The distinct receptor binding profiles of this compound and aripiprazole translate to nuanced modulations of downstream signaling pathways. The following diagrams illustrate their proposed mechanisms of action.
II. Preclinical Efficacy in Animal Models of Schizophrenia
Animal models are crucial for evaluating the potential therapeutic efficacy of novel antipsychotic compounds. Both this compound and aripiprazole have been assessed in various models that mimic aspects of schizophrenia.
| Animal Model | This compound | Aripiprazole | References |
| Amphetamine-Induced Hyperlocomotion | Inhibited | Reversed | |
| Conditioned Avoidance Response (CAR) | Decreased | - | |
| Prepulse Inhibition (PPI) Deficits | Reversed apomorphine-induced deficits | Reversed amphetamine-induced deficits | |
| MK-801 (NMDA Antagonist) Model | - | Reversed deficits | |
| Catalepsy Induction | Did not induce | Induced only at very high doses | |
| Metabolic Effects (Chronic Treatment) | No effect on body weight or fat | Low propensity for weight gain |
Experimental Protocols: Key Preclinical Assays
Amphetamine-Induced Hyperlocomotion
-
Objective: To assess the potential of a compound to mitigate dopamine-agonist-induced hyperactivity, a model for the positive symptoms of schizophrenia.
-
Methodology:
-
Rodents (typically rats or mice) are habituated to an open-field arena.
-
A baseline level of locomotor activity is recorded using automated tracking systems.
-
Animals are administered the test compound (this compound or aripiprazole) at varying doses.
-
Following a pre-treatment period, a psychostimulant such as d-amphetamine is administered to induce hyperlocomotion.
-
Locomotor activity is then recorded for a specified duration.
-
A reduction in amphetamine-induced activity compared to a vehicle-treated control group indicates potential antipsychotic efficacy.
-
Conditioned Avoidance Response (CAR)
-
Objective: To evaluate the antipsychotic potential of a drug by assessing its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Methodology:
-
Rats are trained in a shuttle box with two compartments.
-
A conditioned stimulus (e.g., a light or tone) is presented, followed by an unconditioned stimulus (e.g., a mild foot shock).
-
The rat learns to avoid the shock by moving to the other compartment during the presentation of the conditioned stimulus (avoidance response).
-
Failure to move during the conditioned stimulus but moving upon the onset of the shock is recorded as an escape response.
-
Test compounds are administered, and their effects on the number of avoidance and escape responses are measured.
-
A selective decrease in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.
-
III. Pharmacokinetics: A Preclinical Snapshot
Pharmacokinetic data for this compound is limited to animal studies, while aripiprazole has been extensively studied in both animals and humans.
| Parameter | This compound (Rat/Dog) | Aripiprazole (Human) | References |
| Bioavailability (Oral) | 20-40% | ~87% | |
| Time to Peak Plasma Concentration (Oral) | 1-2 hours | 3-5 hours | |
| Elimination Half-life | Rat: 9 hours; Dog: 2.7 hours | ~75 hours (parent drug), ~94 hours (active metabolite) | |
| Metabolism | N-monodesethyl metabolite | Primarily via CYP3A4 and CYP2D6 to dehydro-aripiprazole (active) | |
| Protein Binding | - | >99% |
IV. Aripiprazole in Clinical Practice: Efficacy and Safety
As this compound was not advanced to clinical trials, this section focuses on the well-documented clinical profile of aripiprazole.
Clinical Efficacy in Schizophrenia
Aripiprazole has demonstrated efficacy in the treatment of schizophrenia in numerous clinical trials. Efficacy is often measured by the change in the Positive and Negative Syndrome Scale (PANSS) total score.
| Study Comparator | Duration | Aripiprazole Dose | Key Efficacy Outcome | References |
| Placebo | 4 weeks | 15 mg/day, 30 mg/day | Statistically significant reduction in PANSS total score vs. placebo | |
| Haloperidol | 52 weeks | 30 mg/day | Similar efficacy to haloperidol in improving PANSS scores | |
| Risperidone | - | 15-30 mg/day | As effective as risperidone in short-term treatment | |
| Olanzapine | - | - | Some studies suggest olanzapine may be superior in efficacy |
Safety and Tolerability of Aripiprazole
Aripiprazole is generally well-tolerated compared to other atypical antipsychotics, with a lower incidence of metabolic side effects.
| Adverse Event | Incidence with Aripiprazole | Comparison with other Antipsychotics | References |
| Extrapyramidal Symptoms (EPS) | Low propensity | Lower than typical antipsychotics | |
| Akathisia | Can occur, may be dose-limiting for some | A notable side effect | |
| Weight Gain | Minimal propensity | Less than many other atypical antipsychotics | |
| Metabolic Disruption (e.g., dyslipidemia, hyperglycemia) | Low risk | Favorable profile compared to some atypicals | |
| Hyperprolactinemia | Not typically observed | Lower rates than risperidone and haloperidol | |
| Common Side Effects | Headache, anxiety, insomnia, nausea, vomiting, lightheadedness | Generally mild to moderate |
V. Conclusion
This head-to-head comparison reveals that both this compound and aripiprazole share a core mechanism of dopamine D2 partial agonism and 5-HT2A antagonism, which is characteristic of many atypical antipsychotics. Preclinical data suggests that this compound holds promise as a potential antipsychotic with a favorable side-effect profile, particularly concerning metabolic issues and extrapyramidal symptoms.
However, the critical distinction lies in their developmental trajectories. Aripiprazole has successfully navigated the rigorous process of clinical trials to become an established therapeutic agent with a well-defined efficacy and safety profile in humans. In contrast, this compound's development was halted, and as such, its clinical potential remains unevaluated.
For researchers and drug development professionals, the preclinical profile of this compound may offer insights into the structure-activity relationships of ergoline derivatives and the ongoing quest for novel antipsychotic agents with improved tolerability. The extensive data on aripiprazole serves as a benchmark for the successful translation of a dopamine system stabilizer from preclinical models to clinical practice. Future research into compounds with similar mechanisms will benefit from a thorough understanding of the preclinical attributes that predicted the clinical success of aripiprazole and the factors that may have limited the development of compounds like this compound.
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Pharmacological profile of 2-bromoterguride at human dopamine D2, porcine serotonin 5-hydroxytryptamine 2A, and α2C-adrenergic receptors, and its antipsychotic-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical Data for Atypical Antipsychotics
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of commonly prescribed atypical antipsychotics. By summarizing key quantitative data and detailing experimental methodologies, this document serves as a valuable resource for understanding the nuanced pharmacological differences between these agents.
This comprehensive guide delves into the preclinical data of five leading atypical antipsychotics: Risperidone, Olanzapine, Quetiapine, Aripiprazole, and Ziprasidone. The following sections present a meta-analysis of their receptor binding affinities, efficacy in predictive behavioral models of psychosis, and their neurochemical effects on key neurotransmitter systems. Detailed experimental protocols for the cited studies are provided to ensure reproducibility and aid in the design of future research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex mechanisms underlying the action of these drugs.
In Vitro Receptor Binding Affinities
Atypical antipsychotics are characterized by their diverse receptor binding profiles, which contribute to their therapeutic efficacy and side-effect profiles. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Risperidone, Olanzapine, Quetiapine, Aripiprazole, and Ziprasidone for key dopamine, serotonin, and other neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | Quetiapine (Ki, nM) | Aripiprazole (Ki, nM) | Ziprasidone (Ki, nM) |
| Dopamine D2 | 3.13 | 11 | 160 | 0.34 | 0.83 |
| Serotonin 5-HT1A | 420 | >1000 | >1000 | 4.1 | 2.5 |
| Serotonin 5-HT2A | 0.16 | 4 | 148 | 3.4 | 0.4 |
| Serotonin 5-HT2C | 5 | 11 | >1000 | 15 | 1.3 |
| Histamine H1 | 21 | 7 | 11 | 61 | 47 |
| Adrenergic α1 | 0.8 | 19 | 7 | 57 | 11 |
| Adrenergic α2 | 1.9 | 230 | 810 | >1000 | 41 |
| Muscarinic M1 | >1000 | 1.9 | >1000 | >1000 | >1000 |
Preclinical Behavioral Models: Efficacy in Predicting Antipsychotic Activity
Preclinical behavioral models in rodents are essential for predicting the clinical efficacy of antipsychotic drugs. These models aim to mimic certain aspects of psychosis and assess the ability of a compound to ameliorate these behaviors.
Conditioned Avoidance Response (CAR)
The CAR test is a classic model used to screen for antipsychotic-like activity. It assesses a drug's ability to selectively suppress a learned avoidance response to an aversive stimulus without impairing the ability to escape the stimulus. This selective suppression is thought to reflect the drug's antipsychotic potential. The test can detect the antipsychotic-like activity of both dopamine D2 receptor antagonists and drugs that work through other mechanisms.[1] For D2 receptor antagonists, an occupancy of around 65-80% is required to inhibit the CAR, which is similar to the occupancy for therapeutic effects in humans.[1]
| Drug | Effective Dose Range (mg/kg) in Rats | Reference |
| Risperidone | 0.1 - 1.0 | [2] |
| Olanzapine | 0.5 - 5.0 | [2] |
| Quetiapine | 5.0 - 20.0 | |
| Aripiprazole | 1.0 - 10.0 | [1] |
| Ziprasidone | 1.0 - 10.0 |
Amphetamine-Induced Hyperlocomotion
Psychostimulants like amphetamine increase locomotor activity in rodents, which is considered a model for the positive symptoms of schizophrenia. Atypical antipsychotics are evaluated for their ability to attenuate this hyperlocomotion.
| Drug | ED50 (mg/kg) in Rats | Reference |
| Risperidone | ~0.1 | |
| Olanzapine | ~0.5 | |
| Quetiapine | ~10.0 | |
| Aripiprazole | ~1.0 | |
| Ziprasidone | ~2.5 |
Prepulse Inhibition (PPI) of the Startle Reflex
Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). In individuals with schizophrenia, PPI is often deficient. This test assesses the ability of a drug to restore normal PPI in animal models where it has been disrupted, for example by psychotomimetic drugs like phencyclidine (PCP). Aripiprazole has been shown to be effective in blocking PCP-induced disruption of PPI in mice, while olanzapine and the typical antipsychotic haloperidol were not effective in one study. Clozapine showed some efficacy but was less effective than aripiprazole.
| Drug | Effect on PCP-Induced PPI Deficit in Mice | Reference |
| Risperidone | Attenuation | |
| Olanzapine | No significant attenuation | |
| Quetiapine | Attenuation | |
| Aripiprazole | Attenuation | |
| Ziprasidone | Attenuation |
Catalepsy
Catalepsy in rodents, characterized by an inability to correct an externally imposed posture, is a preclinical indicator of the potential for a drug to cause extrapyramidal side effects (EPS) in humans. Atypical antipsychotics are generally associated with a lower risk of inducing catalepsy compared to typical antipsychotics. With the exception of clozapine, most atypical antipsychotics can produce dose-dependent catalepsy.
| Drug | Minimum Effective Dose for Catalepsy (mg/kg) in Rats | Reference |
| Risperidone | ~1.0 | |
| Olanzapine | ~5.0 | |
| Quetiapine | >20.0 | |
| Aripiprazole | >10.0 | |
| Ziprasidone | >10.0 |
In Vivo Neurochemical Effects: Modulation of Dopamine and Serotonin
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This allows for the direct assessment of a drug's impact on neurochemical signaling. Atypical antipsychotics have been shown to preferentially increase dopamine release in the prefrontal cortex compared to the striatum, a characteristic that is thought to contribute to their improved side-effect profile.
| Drug | Effect on Dopamine Release (Prefrontal Cortex) | Effect on Dopamine Release (Striatum/Nucleus Accumbens) | Reference |
| Risperidone | Increase | Moderate Increase | |
| Olanzapine | Significant Increase | Moderate Increase | |
| Quetiapine | Increase | Minimal Increase | |
| Aripiprazole | No significant change in basal levels | No significant change in basal levels | |
| Ziprasidone | Increase | Minimal Increase |
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of atypical antipsychotics for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from either cultured cell lines or specific brain regions of rodents.
-
Radioligand Binding Assay (Competition Assay):
-
A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity to the target receptor) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (the atypical antipsychotic) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptor.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic-like potential of a drug.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of the box is equipped to deliver a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented.
-
Training:
-
A rat is placed in one compartment of the shuttle box.
-
The CS is presented for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move to the other compartment during the CS presentation, a mild footshock (the unconditioned stimulus, US) is delivered through the floor until the rat escapes to the other compartment.
-
This training is repeated for a set number of trials.
-
-
Testing:
-
After the animal has learned the avoidance response, it is treated with the test compound (at various doses) or a vehicle.
-
The animal is then placed back in the shuttle box, and the number of avoidance responses and escape failures are recorded over a series of trials.
-
-
Data Analysis: The dose of the drug that produces a 50% reduction in avoidance responses (ED50) is calculated. A drug is considered to have antipsychotic-like activity if it reduces avoidance responding at doses that do not produce motor impairment (i.e., do not increase escape failures).
Amphetamine-Induced Hyperlocomotion in Rats
Objective: To evaluate the ability of a drug to counteract the stimulant effects of amphetamine, a model for positive symptoms of schizophrenia.
Methodology:
-
Apparatus: An open-field arena equipped with infrared beams to automatically track the locomotor activity of the animal.
-
Procedure:
-
Rats are habituated to the open-field arena for a period before the test day.
-
On the test day, animals are pre-treated with the test compound or vehicle.
-
After a specific time, the animals are administered d-amphetamine (typically 1-2 mg/kg).
-
The locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period (e.g., 60-90 minutes).
-
-
Data Analysis: The ability of the test compound to reduce the amphetamine-induced increase in locomotor activity is quantified, and the dose that produces a 50% reduction (ED50) is calculated.
Visualizations
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Bromerguride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Bromerguride, an ergot alkaloid derivative, requires careful management due to its potent pharmacological activity. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound waste in a laboratory setting, aligning with general best practices for hazardous pharmaceutical waste.
Waste Classification and Hazard Profile
Under the Resource Conservation and Recovery Act (RCRA), toxic pharmaceutical wastes are often assigned specific waste codes. Although this compound is not explicitly listed, it would likely fall under a "U" or "P" list category for toxic chemicals or be classified based on its characteristic toxicity. It is the responsibility of the waste generator to make a proper waste determination.[1][2]
Key Disposal Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Pharmaceutical Waste (Presumed Toxic) | General practice for potent APIs |
| Recommended Disposal Method | Incineration by a licensed hazardous waste facility | [3] |
| Container Type | Structurally sound, compatible, and leak-proof | [4] |
| Container Labeling | "Hazardous Waste Pharmaceuticals" | [4] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | Standard laboratory practice |
Procedural Steps for this compound Disposal
The following protocol outlines the necessary steps for the safe segregation, packaging, and disposal of this compound waste.
1. Waste Segregation:
-
Immediately upon generation, segregate all this compound-contaminated waste from non-hazardous laboratory trash.
-
This includes pure this compound, solutions containing this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any contaminated labware (e.g., pipette tips, vials).
-
Use dedicated, clearly labeled hazardous waste containers for this compound waste. Hazardous pharmaceutical waste is typically collected in black containers.
2. Packaging of Waste:
-
Solid Waste: Collect solid this compound waste (e.g., powder, contaminated articles) in a sturdy, leak-proof container with a secure lid.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, shatter-resistant container with a screw-top cap. Ensure the container is compatible with the solvent used.
-
Do not overfill containers. Leave adequate headspace to prevent spills and accommodate expansion.
-
Keep containers closed except when adding waste.
3. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled.
-
The label should include:
-
The words "Hazardous Waste Pharmaceuticals".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within or near the laboratory where the waste is generated.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Segregate incompatible waste streams to prevent accidental reactions.
5. Arranging for Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
A hazardous waste manifest, an EPA-required document, will accompany the waste from your facility to the disposal site, ensuring a complete chain of custody.
6. Final Disposal Method:
-
The recommended and most common method for the final disposal of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility. Incineration ensures the complete destruction of the active pharmaceutical ingredient.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to human health and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
